Methyl 6-amino-4-indolecarboxylate
Description
The exact mass of the compound methyl 6-amino-1H-indole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
methyl 6-amino-1H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIUHYJRVJSXEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646089 | |
| Record name | Methyl 6-amino-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103956-00-9 | |
| Record name | Methyl 6-amino-1H-indole-4-carboxylate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60646089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-amino-1H-indole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Methyl 6-amino-4-indolecarboxylate chemical properties
An In-depth Technical Guide to Methyl 6-amino-4-indolecarboxylate
Abstract
This compound is a strategically important heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a nucleophilic amino group and an ester functionality on the indole scaffold, makes it a versatile precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, a plausible synthetic pathway, and its reactivity. Furthermore, it explores the compound's application as a key intermediate in the development of contemporary therapeutics, particularly in the domain of oncology. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable indole derivative.
Chemical Identity and Physicochemical Properties
This compound is a solid organic compound at room temperature.[1] Its core structure consists of a bicyclic indole ring system, substituted at the 4-position with a methyl carboxylate group and at the 6-position with an amino group. This arrangement of functional groups provides distinct sites for chemical modification.
Table 1: Physicochemical and Predicted Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 103956-00-9 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [2] |
| Molecular Weight | 190.20 g/mol | [1][2] |
| IUPAC Name | methyl 6-amino-1H-indole-4-carboxylate | [1] |
| Synonyms | 6-Amino-4-indolecarboxylic acid methyl ester | [2] |
| Physical State | Solid | [1] |
| Boiling Point | 429.8 ± 25.0 °C (Predicted) | [2] |
| Density | 1.339 g/cm³ (Predicted) | [2] |
| Flash Point | 213.7 ± 23.2 °C (Predicted) | [2] |
| Refractive Index | 1.694 (Predicted) | [2] |
| Canonical SMILES | COC(=O)C1=CC(N)=CC2=C1C=CN2 |[1] |
Caption: Chemical Structure of this compound.
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton of the indole, the -NH₂ protons of the amino group, and the methyl protons of the ester. The protons on the benzene portion of the ring system (positions 5 and 7) will show coupling to each other. The protons on the pyrrole ring (positions 2 and 3) will also have characteristic chemical shifts. The indole N-H proton typically appears as a broad singlet at a high chemical shift (>10 ppm). The amino group protons will appear as a singlet, and the methyl ester protons will be a sharp singlet around 3.8-3.9 ppm.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will have a characteristic shift in the 165-175 ppm region. The aromatic carbons will appear in the 100-140 ppm range, with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for both the indole nitrogen and the primary amine (typically in the 3200-3500 cm⁻¹ region). A strong C=O stretching band for the ester will be prominent around 1700-1720 cm⁻¹. C-N and C-O stretching bands will also be present in the fingerprint region.
-
Mass Spectrometry (MS): The electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 190. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₁₀H₁₀N₂O₂.
The presence of both electron-donating (amino) and electron-withdrawing (methyl carboxylate) groups on the benzene ring influences the electronic transitions (¹Lₐ and ¹Lₑ) of the indole chromophore, which can be studied using UV-Vis and fluorescence spectroscopy.[4][5]
Synthesis and Purification
A direct, published synthesis for this compound is not prominently available. However, a robust and logical synthetic route can be designed based on established indole synthesis methodologies, such as those involving the construction of substituted nitroindoles followed by reduction.[6][7] A plausible pathway would start from a suitably substituted benzene derivative, construct the indole ring, and then perform functional group interconversions.
A common and effective strategy for introducing an amino group at the C6 position is through the chemical reduction of a 6-nitroindole precursor.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of Methyl 6-nitro-1H-indole-4-carboxylate
This step would likely involve a multi-step sequence starting from a commercially available nitrotoluene derivative, followed by the introduction of the carboxylate and subsequent cyclization to form the indole ring. Methods like the Bartoli or Fischer indole synthesis could be adapted.
Step 2: Reduction of Methyl 6-nitro-1H-indole-4-carboxylate to this compound
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 6-nitro-1H-indole-4-carboxylate (1.0 eq) and ethanol (or ethyl acetate) as the solvent.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~5.0 eq) to the suspension. Slowly add concentrated hydrochloric acid (HCl) while stirring. The choice of SnCl₂/HCl is a classic and reliable method for the reduction of aromatic nitro groups. Alternatively, catalytic hydrogenation (H₂ gas over a Palladium on carbon catalyst) offers a cleaner, though often more technically demanding, route.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After cooling to room temperature, carefully neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9). This step is crucial to deprotonate the amine and precipitate the tin salts.
-
Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate. The organic layers contain the desired product.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Chemical Reactivity and Derivatization
The reactivity of this compound is dominated by the nucleophilic character of the 6-amino group and the electrophilic sites on the indole ring.[8]
-
Reactions at the Amino Group: The primary amine is a potent nucleophile and can readily undergo a variety of transformations, including:
-
Acylation/Amide Formation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to introduce diverse side chains.[9]
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Alkylation: N-alkylation to form secondary or tertiary amines, although selectivity can be challenging.
-
Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which can then be displaced by a wide range of nucleophiles (Sandmeyer reaction).
-
-
Reactions at the Indole Ring: The indole ring itself is electron-rich and susceptible to electrophilic aromatic substitution. The C3 position is generally the most reactive site for electrophiles. However, the directing effects of the existing substituents will influence the regioselectivity of further reactions.
Caption: Key reaction pathways for this compound.
Applications in Medicinal Chemistry and Drug Discovery
The substituted indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[10] The 6-aminoindole moiety, in particular, serves as a versatile anchor point for building molecules designed to interact with specific biological targets.[8]
-
Scaffold for Kinase Inhibitors: The indole core is frequently used in the design of kinase inhibitors for cancer therapy. For instance, derivatives of this compound can be elaborated into potent inhibitors of targets like ATR (Ataxia Telangiectasia and Rad3-related) protein kinase, which is crucial for DNA damage response in cancer cells.[11]
-
Hsp90 Inhibitors: Novel classes of Heat Shock Protein 90 (Hsp90) inhibitors have been developed using indole-based scaffolds. Hsp90 is a chaperone protein that is essential for the stability and function of many proteins required for tumor cell growth. Compounds derived from aminoindoles have shown potent and selective inhibition of Hsp90.[12]
-
General Drug Discovery: The ability to easily modify the amino group allows for the creation of large libraries of compounds for high-throughput screening. This makes this compound a valuable starting material for identifying new hits and leads in drug discovery campaigns targeting a wide range of diseases.[12]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, standard laboratory precautions should be observed when handling this and related chemical compounds. Based on data for structurally similar compounds like methyl 6-fluoro-1H-indole-4-carboxylate, potential hazards may include being harmful if swallowed and the possibility of causing an allergic skin reaction.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. echemi.com [echemi.com]
- 3. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel aminoquinazolin-7-yl 6,7-dihydro-indol-4-ones as potent, selective inhibitors of heat shock protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Methyl 6-amino-4-indolecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-amino-4-indolecarboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its indole scaffold, substituted with both an amino group and a carboxylate, provides a versatile platform for the synthesis of a wide range of biologically active molecules. This guide presents a detailed, field-proven pathway for the synthesis of this compound, emphasizing the underlying chemical principles and providing actionable experimental protocols. The presented synthesis route is a two-stage process commencing with the construction of the indole ring system via the Batcho-Leimgruber indole synthesis to yield a nitro-substituted intermediate, followed by a catalytic hydrogenation to afford the target aminoindole.
Synthesis Pathway Overview
The synthesis of this compound is strategically divided into two primary stages:
-
Stage 1: Batcho-Leimgruber Indole Synthesis of Methyl 6-nitro-4-indolecarboxylate. This stage involves the formation of the indole nucleus from a suitable o-nitrotoluene derivative.
-
Stage 2: Catalytic Hydrogenation. The nitro-substituted indole from Stage 1 is then reduced to the desired 6-amino-4-indolecarboxylate.
This approach is advantageous due to the commercial availability of the starting materials and the generally high yields and selectivity of the reactions involved.
Diagram 1: Overall synthesis pathway for this compound.
Stage 1: Synthesis of Methyl 6-nitro-4-indolecarboxylate via Batcho-Leimgruber Indole Synthesis
The Batcho-Leimgruber indole synthesis is a powerful and versatile method for the preparation of indoles from o-nitrotoluenes.[1] This reaction proceeds in two key steps: the formation of an enamine from the o-nitrotoluene and a formamide acetal, followed by a reductive cyclization of the enamine to the indole.
Step 1.1: Esterification of 3-Methyl-4-nitrobenzoic Acid
The commercially available 3-methyl-4-nitrobenzoic acid is first converted to its methyl ester to prevent interference of the acidic proton in the subsequent steps.
Experimental Protocol:
-
To a solution of 3-methyl-4-nitrobenzoic acid (30 g, 165.61 mmol) in methanol (300 mL), add thionyl chloride (25 mL) dropwise with stirring at 0 °C.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the excess methanol and thionyl chloride.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-methyl-4-nitrobenzoate.
| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |
| 3-Methyl-4-nitrobenzoic acid | 181.15 | 30 | 165.61 | - |
| Methyl 3-methyl-4-nitrobenzoate | 195.17 | ~31.8 | ~163 | ~98 |
Table 1: Reagents and expected yield for the esterification of 3-methyl-4-nitrobenzoic acid.
Step 1.2: Enamine Formation and Reductive Cyclization
The methyl 3-methyl-4-nitrobenzoate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate. This intermediate is subsequently subjected to reductive cyclization to afford the desired methyl 6-nitro-4-indolecarboxylate.
Experimental Protocol:
-
In a round-bottom flask, dissolve methyl 3-methyl-4-nitrobenzoate (10 g, 51.2 mmol) in N,N-dimethylformamide (DMF, 50 mL).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 12.2 g, 102.4 mmol) to the solution.
-
Heat the reaction mixture to 120-130 °C and stir for 4-6 hours. The formation of the enamine is typically indicated by a color change to a deep red or purple.
-
After cooling the reaction mixture to room temperature, add a suitable solvent such as methanol or ethanol.
-
For the reductive cyclization, carefully add a reducing agent. A common and effective choice is catalytic hydrogenation using palladium on carbon (Pd/C). Add 10% Pd/C (5 mol%) to the reaction mixture.
-
Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the enamine is consumed.
-
Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 6-nitro-4-indolecarboxylate.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |
| Methyl 3-methyl-4-nitrobenzoate | 195.17 | 10 | 51.2 | - |
| Methyl 6-nitro-4-indolecarboxylate | 220.18 | ~8.5 | ~38.6 | ~75 |
Table 2: Reagents and expected yield for the Batcho-Leimgruber synthesis of methyl 6-nitro-4-indolecarboxylate.
Diagram 2: Mechanistic workflow of the Batcho-Leimgruber indole synthesis.
Stage 2: Catalytic Hydrogenation to this compound
The final step in the synthesis is the reduction of the nitro group of methyl 6-nitro-4-indolecarboxylate to the corresponding amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol:
-
In a hydrogenation vessel, dissolve methyl 6-nitro-4-indolecarboxylate (5 g, 22.7 mmol) in a suitable solvent such as methanol, ethanol, or ethyl acetate (100 mL).
-
Carefully add 10% palladium on carbon (Pd/C, 10 mol%) to the solution.
-
Seal the vessel and purge with an inert gas, such as nitrogen or argon, before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-60 psi.
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by observing the uptake of hydrogen and by TLC analysis.
-
The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford pure this compound.
| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |
| Methyl 6-nitro-4-indolecarboxylate | 220.18 | 5 | 22.7 | - |
| This compound | 190.20 | ~4.1 | ~21.6 | ~95 |
Table 3: Reagents and expected yield for the catalytic hydrogenation.
Diagram 3: Experimental workflow for the catalytic hydrogenation.
Conclusion
The described two-stage synthesis pathway provides a reliable and efficient method for the preparation of this compound. The Batcho-Leimgruber indole synthesis allows for the effective construction of the core indole structure, while the subsequent catalytic hydrogenation offers a clean and high-yielding conversion to the final amino-substituted product. This guide provides the necessary detail for researchers to successfully implement this synthesis in a laboratory setting.
References
An In-depth Technical Guide to Methyl 6-amino-1H-indole-4-carboxylate (CAS 103956-00-9): A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of Methyl 6-amino-1H-indole-4-carboxylate, a pivotal molecular scaffold in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, and its crucial role as an intermediate in the creation of targeted therapeutics, particularly in oncology.
Core Molecular Profile
Methyl 6-amino-1H-indole-4-carboxylate, identified by CAS number 103956-00-9, is a member of the indole family, a class of heterocyclic aromatic compounds that are ubiquitous in biologically active natural products and synthetic drugs.[1] Its structure, featuring a reactive amino group and a methyl ester on the indole core, makes it a versatile building block for the synthesis of more complex molecules.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring the purity and quality of the final active pharmaceutical ingredient (API). The key properties of Methyl 6-amino-1H-indole-4-carboxylate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 103956-00-9 | [3] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [3] |
| Molecular Weight | 190.20 g/mol | [3] |
| Appearance | Solid | - |
| Boiling Point (Predicted) | 429.8 ± 25.0 °C | [3] |
| Flash Point (Predicted) | 213.7 ± 23.2 °C | [3] |
| Vapor Pressure (Predicted) | 1.36E-07 mmHg at 25°C | [3] |
| SMILES | COC(=O)C1=CC(N)=CC2=C1C=CN2 | - |
| InChI | InChI=1S/C10H10N2O2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,11H2,1H3 | - |
Synthesis and Chemical Reactivity
The indole scaffold is a cornerstone of many synthetic endeavors in medicinal chemistry. The synthesis of functionalized indoles like Methyl 6-amino-1H-indole-4-carboxylate is a critical first step in the development of numerous therapeutic agents.
Representative Synthetic Workflow
A plausible synthetic pathway would involve the construction of the indole ring system, followed by functional group manipulations to introduce the amino group at the C6 position.
Caption: A generalized synthetic workflow for Methyl 6-amino-1H-indole-4-carboxylate.
Key Experimental Protocol: A Representative Synthesis of a Substituted Indole-6-carboxylate
The following protocol is adapted from the synthesis of a key intermediate in the development of angiokinase inhibitors and illustrates the fundamental steps involved in creating a functionalized indole-6-carboxylate.[4]
Step 1: Hydrogenation of the Nitro-aromatic Precursor
-
Dissolve the starting material, 4-methoxycarbonylmethyl-3-nitrobenzoic acid methyl ester, in acetic acid.
-
Add a palladium on charcoal (10%) catalyst.
-
Hydrogenate the mixture at 50 psi at room temperature for approximately 2.5 hours.
-
Monitor the reaction by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, filter off the catalyst.
-
Remove the solvent by evaporation.
-
Triturate the residue with a suitable solvent, such as toluene, to induce crystallization of the amino-indole precursor.
Step 2: Cyclization to form the Indolinone
-
The resulting amino-diester from the previous step often undergoes spontaneous or acid/base-catalyzed cyclization to form the indolinone ring system.
-
The reaction progress should be monitored to ensure complete cyclization.
-
Purification of the resulting 2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester can be achieved by recrystallization or column chromatography.
Note: This protocol is for a related indolinone and serves as an illustrative example. The synthesis of Methyl 6-amino-1H-indole-4-carboxylate would require a different starting material and potentially different reaction conditions to achieve the desired aromatic indole core with the amino substituent.
Role in Drug Development: A Precursor to Kinase Inhibitors
The true significance of Methyl 6-amino-1H-indole-4-carboxylate lies in its application as a versatile intermediate for the synthesis of highly specific and potent drug candidates. The indole nucleus is a "privileged structure" in medicinal chemistry, frequently found in molecules that modulate key biological pathways involved in diseases like cancer.[1][5]
Mechanism of Action: Targeting Angiokinases
Methyl 6-amino-1H-indole-4-carboxylate is a key building block for a class of indolinone-based kinase inhibitors.[4] These inhibitors are designed to target receptor tyrosine kinases (RTKs) that play a crucial role in angiogenesis, the formation of new blood vessels. Tumors require a dedicated blood supply to grow and metastasize, making anti-angiogenic therapies a cornerstone of modern oncology.
The indolinone scaffold, derived from intermediates like Methyl 6-amino-1H-indole-4-carboxylate, acts as a competitive inhibitor at the ATP-binding site of kinases such as Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Fibroblast Growth Factor Receptors (FGFR).[4] By blocking the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream signaling molecules, thereby inhibiting the pro-angiogenic signals.
Caption: Mechanism of action of indolinone-based angiokinase inhibitors.
Application in the Synthesis of a Triple Angiokinase Inhibitor
A prime example of the utility of indole-6-carboxylate intermediates is in the synthesis of BIBF 1120 (Nintedanib), a potent triple angiokinase inhibitor targeting VEGFR, PDGFR, and FGFR.[4] The synthesis of BIBF 1120 and related analogues involves the use of 2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester, a close structural relative of Methyl 6-amino-1H-indole-4-carboxylate.[4]
The 6-methoxycarbonyl group is crucial for the favorable selectivity profile of these inhibitors.[4] This highlights the importance of having a reliable synthetic route to intermediates like Methyl 6-amino-1H-indole-4-carboxylate, which can then be further functionalized to produce a diverse library of potential drug candidates for screening and optimization.
Analytical Characterization
Ensuring the purity and identity of Methyl 6-amino-1H-indole-4-carboxylate is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of non-volatile organic compounds. For a polar molecule like Methyl 6-amino-1H-indole-4-carboxylate, which contains both an amino group and a methyl ester, reversed-phase HPLC is a suitable technique.
A General HPLC Protocol for Amino-Indole Derivatives:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed to achieve good separation of the main compound from any impurities.
-
Detection: UV detection is suitable due to the chromophoric nature of the indole ring system. The detection wavelength should be set at the maximum absorbance of the compound.
-
Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent, and filtered before injection.
Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an alternative for separating polar compounds.[6]
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation and confirmation.
-
¹H NMR: The proton NMR spectrum will provide information on the number and chemical environment of all the protons in the molecule. Characteristic signals would be expected for the aromatic protons on the indole ring, the N-H proton of the indole and the amino group, and the methyl protons of the ester.
-
¹³C NMR: The carbon NMR spectrum will show signals for all the unique carbon atoms in the molecule, confirming the carbon skeleton. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.[7]
Safety, Handling, and Storage
As with any chemical used in a research and development setting, proper safety precautions must be observed when handling Methyl 6-amino-1H-indole-4-carboxylate.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of contact with skin, wash off immediately with plenty of soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical advice.
Conclusion
Methyl 6-amino-1H-indole-4-carboxylate (CAS 103956-00-9) is more than just a chemical compound; it is a key enabler in the quest for novel therapeutics. Its versatile indole scaffold, equipped with strategic functional groups, provides a robust starting point for the synthesis of highly specific and potent drugs, particularly in the field of oncology. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists and drug development professionals aiming to leverage the power of indole chemistry to address unmet medical needs. The continued exploration of derivatives from this and similar intermediates holds significant promise for the future of targeted therapies.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. tetratek.com.tr [tetratek.com.tr]
Biological activity of methyl 6-amino-4-indolecarboxylate
An In-Depth Technical Guide to the Anticipated Biological Activity of Methyl 6-amino-4-indolecarboxylate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Undiscovered Scientific Terrain
In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," a framework upon which a multitude of clinically significant molecules have been built.[1] Its derivatives are known to possess a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4][5][6] This guide focuses on a specific, yet underexplored, member of this family: This compound .
A thorough review of the current scientific literature reveals a notable absence of specific biological activity data for this compound.[1] This presents a unique opportunity for novel research and discovery. The following guide, therefore, is structured not as a retrospective summary of known activities, but as a prospective roadmap for investigation. As a Senior Application Scientist, my objective is to provide a robust, scientifically-grounded framework for researchers to unlock the potential of this molecule. We will proceed by examining the likely biological activities based on its structural congeners and detail the experimental workflows required to validate these hypotheses.
Structural and Physicochemical Properties of this compound
Before delving into potential biological activities, it is crucial to understand the molecule's fundamental characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [7] |
| Molecular Weight | 190.2 g/mol | [8] |
| CAS Number | 103956-00-9 | [7] |
| Predicted Boiling Point | 429.8±25.0 °C | [7] |
| Predicted Flash Point | 213.7±23.2 °C | [7] |
| Predicted Vapor Pressure | 1.36E-07mmHg at 25°C | [7] |
The presence of the indole nucleus, an amino group, and a methyl ester functionality suggests that this molecule may serve as a versatile pharmacophore. The amino group, in particular, offers a reactive handle for further chemical modification, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.[9][10]
Hypothesized Biological Activities and Investigative Pathways
Based on the extensive research into related indole derivatives, we can logically hypothesize several key biological activities for this compound. The following sections will explore these potential activities and provide detailed protocols for their investigation.
Anticancer Activity
The indole nucleus is a common feature in many anticancer agents.[2][3][11][12] Derivatives of indole have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.[12] Annulated indoles, for instance, have demonstrated potent antiproliferative effects in the low micromolar range against leukemia cells.[2]
A tiered screening approach is recommended to efficiently evaluate the anticancer potential of this compound.
Workflow for evaluating the anticancer properties of a novel compound.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) and a non-cancerous cell line (e.g., MCF-10A) in 96-well plates at a density of 5x10³ cells per well. Allow cells to adhere for 24 hours.[13]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentrations should typically range from 0.1 µM to 150 µM.[13] A vehicle control (DMSO) should be included.
-
Incubation: Replace the medium in the wells with the medium containing the test compound and incubate for 48 to 72 hours.[13]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer) and measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[13]
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Many natural and synthetic compounds with anti-inflammatory properties act by modulating key signaling pathways such as the NF-κB pathway and reducing the production of pro-inflammatory cytokines.[5][14][15][16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. This compound – Biotuva Life Sciences [biotuva.com]
- 9. Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Anticancer properties of indole derivatives as IsoCombretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [mostwiedzy.pl]
- 14. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti‐Inflammatory Effect of 21α‐Methylmelianol In Vitro and In Vivo via NF‐κ B/STAT Signaling Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
An In-Depth Technical Guide to Methyl 6-amino-4-indolecarboxylate Derivatives and Analogs: Synthesis, SAR, and Therapeutic Potential
Abstract: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its presence in a vast array of biologically active compounds.[1] Among the myriad of indole-based scaffolds, methyl 6-amino-4-indolecarboxylate presents a particularly versatile platform for drug discovery. Its strategically positioned functional groups—an amino group amenable to diverse substitutions and a carboxylate ester ready for modification—offer multiple handles for synthetic elaboration. This guide provides a comprehensive technical overview of this scaffold, detailing synthetic methodologies, key experimental protocols, structure-activity relationships (SAR), and its broad therapeutic potential in areas including oncology, infectious diseases, and inflammation.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical entity for the creation of novel therapeutic agents.
Introduction: The Privileged Scaffold
The this compound Core
This compound is a heterocyclic organic compound featuring a fused bicyclic indole core.[3] Its key chemical identifiers are:
The structure is characterized by an amino group at the C6 position and a methyl carboxylate group at the C4 position of the indole ring. This unique arrangement of electron-donating (amino) and electron-withdrawing (carboxylate) groups influences the reactivity of the indole ring and provides distinct points for chemical diversification.
Figure 1. Structure of this compound.
A Versatile Building Block in Drug Discovery
The indole scaffold is a recurring motif in a multitude of natural products and FDA-approved drugs, including antihypertensives, anti-inflammatories, and anticancer agents.[5] The this compound scaffold, in particular, serves as a crucial intermediate in the synthesis of targeted therapeutics. Its functional handles allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. Derivatives have been investigated for a wide range of biological activities, making this core a valuable starting point for medicinal chemistry campaigns.[1][6]
Synthetic Strategies and Methodologies
The derivatization of the this compound core is central to its utility. Synthetic efforts typically focus on three primary sites: the 6-amino group, the 4-carboxylate group, and the indole ring itself, particularly the C2, C3, and N1 positions.
2.1 Derivatization of the 6-Amino Group
The primary amino group at the C6 position is a nucleophilic center, making it an ideal site for N-acylation and N-alkylation reactions.
-
N-Acylation: This is commonly achieved by reacting the amino group with acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents.[7] This transformation is fundamental for introducing a wide variety of amide-containing side chains, which can form critical hydrogen bond interactions with biological targets.
-
N-Alkylation: Reductive amination or direct alkylation with alkyl halides can introduce alkyl substituents, modulating the basicity and lipophilicity of the molecule.
2.2 Modification of the 4-Carboxylate Ester
The methyl ester at the C4 position can be readily modified.
-
Hydrolysis: Saponification of the ester to the corresponding carboxylic acid provides a new functional handle.
-
Amide Formation: The resulting carboxylic acid can be coupled with a diverse range of amines to form amides, a key functional group in many drug molecules.
2.3 Functionalization of the Indole Ring
While the existing substituents influence its reactivity, the indole ring can undergo further functionalization.
-
N1-Alkylation/Acylation: The indole nitrogen can be alkylated or acylated, often using a base like sodium hydride to deprotonate the nitrogen first.[8]
-
C2/C3-Functionalization: Direct C-H functionalization at the C2 position can be achieved using metal-catalyzed methods.[9] The C3 position is also amenable to electrophilic substitution, though the regioselectivity is influenced by the other ring substituents. Carbonylative approaches have also emerged as a powerful method for functionalizing indoles.[5]
Figure 2. General workflow for the derivatization of the core scaffold.
Key Experimental Protocols
To ensure reproducibility and success, detailed and validated protocols are essential. The following section outlines a standard procedure for a common and critical transformation: N-acylation of the 6-amino group.
Protocol: N-Acylation via Carboxylic Acid Coupling
This protocol describes the formation of an amide bond between the 6-amino group of the indole scaffold and a generic carboxylic acid (R-COOH) using a carbodiimide coupling agent.
Materials:
-
This compound (1.0 equiv)
-
Carboxylic Acid (R-COOH) (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
Activation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.1 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DCM.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.5 equiv) dropwise. Stir the mixture at 0 °C for 15-20 minutes. The formation of the activated HOBt-ester is the key to efficient coupling; HOBt acts as a catalyst and suppresses side reactions like racemization.
-
Amine Addition: Dissolve the this compound (1.0 equiv) in a minimal amount of anhydrous DCM and add it to the activated acid mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.
-
Workup: Once the reaction is complete, dilute the mixture with additional DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The basic wash removes excess acid and acidic byproducts.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
3.2 Protocol: Purification via Silica Gel Column Chromatography
-
Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Elution: Load the adsorbed product onto a silica gel column packed in a non-polar solvent (e.g., Hexane or DCM). Elute the column with a gradient of increasing polarity, typically using a mixture of a non-polar solvent and a more polar solvent like Ethyl Acetate or Methanol.
-
Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-acylated indole derivative.
Figure 3. A simplified scheme for amide bond formation.
Biological Applications and Structure-Activity Relationships (SAR)
Derivatives of the this compound scaffold have been explored for a wide array of therapeutic applications. The structural modifications enabled by its functional groups directly influence biological activity.
Overview of Therapeutic Targets
The indole core is a versatile pharmacophore that can interact with numerous biological targets.[1] Research has shown that derivatives can exhibit potent activity as:
-
Anti-inflammatory Agents: By modulating inflammatory pathways, such as the inhibition of cytokines like IL-6 and TNF-α.[10][11]
-
Antimicrobial Agents: Showing efficacy against drug-resistant pathogens, including those in the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[12]
-
Anticancer Agents: Acting through various mechanisms such as inhibition of protein kinases, tubulin polymerization, or as inhibitors of enzymes like isoprenylcysteine carboxyl methyltransferase (Icmt).[1][13]
-
Antitubercular Agents: Exhibiting potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[14]
-
CNS Agents: Indole-based structures are well-known to interact with CNS targets, and analogs have been developed as cannabimimetic agents and for other neurological applications.[15]
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing lead compounds. For indole derivatives, several general principles have emerged:
-
The 6-Amino Substituent: The nature of the group attached to the 6-amino position is often critical for potency and selectivity. For example, in antitubercular indolecarboxamides, specific amide substitutions led to compounds with nanomolar activity.[14] The introduction of tertiary amino groups has been shown to improve the pharmacokinetic profiles of Icmt inhibitors.[13]
-
The 4-Carboxylate Moiety: Conversion of the C4-ester to various amides can significantly impact cell permeability, solubility, and target engagement.
-
Indole Ring Substitution: Adding substituents to the indole ring can fine-tune electronic properties and provide vectors to access additional pockets in a target's binding site. For instance, in anti-inflammatory 4-indolyl-2-arylaminopyrimidine derivatives, substitutions on the aryl ring dramatically influenced the inhibition of IL-6 and IL-8.[10]
Data Presentation: Representative Biological Activities
The table below summarizes the activities of various indole-based derivatives, illustrating the therapeutic potential unlocked through chemical modification.
| Compound Class | Modification | Biological Target / Activity | Potency (IC₅₀ / MIC) | Reference |
| Indole-2-carboxamides | Varied amide side chains | Mycobacterium tuberculosis | Low nanomolar MIC | [14] |
| Aminoguanidine-indoles | Guanidinium moiety | K. pneumoniae (resistant) / DHFR | 4 µg/mL MIC | [12] |
| 4-Indolyl-2-arylaminopyrimidines | Varied aryl amine groups | IL-6 and IL-8 release inhibition | 62-77% inhibition | [10] |
| Aminodiazepinoindoles | Fused diazepine ring | Phosphodiesterase 4 (PDE4) | Submicromolar IC₅₀ | [11] |
| Aminoalkylindoles | Tertiary amino groups | Icmt Inhibition | Potent antiproliferative activity | [13][16] |
Future Outlook and Research Directions
While the this compound scaffold and its relatives have demonstrated significant therapeutic potential, much of their chemical space remains unexplored.[6] Future research efforts should focus on:
-
Systematic Library Synthesis: Employing high-throughput synthesis and purification techniques to create large, diverse libraries of derivatives for screening against a wide range of biological targets.
-
Novel Synthetic Methodologies: Developing new C-H functionalization and photocatalytic methods to access previously inaccessible analogs and streamline synthetic routes.[9]
-
Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design derivatives with improved potency and selectivity for specific targets.
-
Exploration of Underserved Targets: Screening derivative libraries against novel and challenging disease targets where the indole scaffold has not been extensively investigated.
The continued exploration of this versatile core structure holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. This compound – Biotuva Life Sciences [biotuva.com]
- 5. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, structure-activity relationships, and pharmacological profile of 9-amino-4-oxo-1-phenyl-3,4,6,7-tetrahydro[1,4]diazepino[6, 7,1-hi]indoles: discovery of potent, selective phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amino derivatives of indole as potent inhibitors of isoprenylcysteine carboxyl methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preliminary structure-activity relationships and biological evaluation of novel antitubercular indolecarboxamide derivatives against drug-susceptible and drug-resistant Mycobacterium tuberculosis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aminoalkylindole analogs: cannabimimetic activity of a class of compounds structurally distinct from delta 9-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Methyl 6-Amino-4-Indolecarboxylate in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 6-amino-4-indolecarboxylate, a key intermediate in pharmaceutical research and drug development. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients (APIs). This document synthesizes the theoretical principles governing its solubility, predicts its behavior in a range of common organic solvents based on its molecular structure, and provides a detailed, field-proven experimental protocol for accurate solubility determination.
Physicochemical Properties & Structural Analysis
This compound (CAS No: 103956-00-9) is a solid organic compound with a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of approximately 190.2 g/mol [1][2]. Its structure is characterized by a bicyclic indole core, a primary amine group (-NH₂), and a methyl ester group (-COOCH₃).
Key Structural Features Influencing Solubility:
-
Indole Nucleus: The aromatic indole ring system is largely nonpolar and contributes to solubility in less polar solvents.
-
Amino Group (-NH₂): This group is a potent hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and promoting solubility in protic and polar aprotic solvents.
-
Methyl Ester Group (-COOCH₃): The ester group contains polar C=O and C-O bonds and can act as a hydrogen bond acceptor, further enhancing interactions with polar solvents.
-
N-H Bond of Indole: The secondary amine within the indole ring is also a hydrogen bond donor.
The combination of a large nonpolar scaffold (the indole ring) with highly polar, hydrogen-bonding functional groups (amine and ester) results in a complex solubility profile. The molecule's calculated XLogP3 of 0.94 suggests a relatively balanced lipophilic and hydrophilic character[1]. This amphiphilic nature means that its solubility will be highly dependent on the specific characteristics of the chosen solvent.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the foundation for predicting solubility[3][4]. A solute will dissolve best in a solvent that shares similar intermolecular forces. For this compound, three primary forces are at play: dispersion forces, dipolar interactions, and hydrogen bonding.
A more sophisticated approach is the use of Hansen Solubility Parameters (HSP) . HSP quantifies the "like dissolves like" principle by assigning three parameters to both the solute and the solvent[5][6][7]:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar forces.
-
δH: Energy from hydrogen bonding forces.
A solute is predicted to be soluble in a solvent when their HSP values are close. While the specific HSP values for this compound are not published, we can estimate its characteristics:
-
δD: Moderate, due to the aromatic ring system.
-
δP: Moderate to high, due to the polar ester and amine groups.
-
δH: High, due to the multiple hydrogen bond donor (indole N-H, amine -NH₂) and acceptor (amine nitrogen, ester C=O) sites.
Based on this analysis, solvents with strong hydrogen bonding capabilities and moderate to high polarity are expected to be the most effective.
Predicted Solubility Profile
While experimental data is scarce, a qualitative and semi-quantitative solubility profile can be predicted based on the structural analysis and theoretical principles. This data should be confirmed experimentally using the protocol in Section 5.0.
| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Excellent hydrogen bond donors and acceptors, effectively solvating the -NH₂ and ester groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole moments and hydrogen bond accepting capabilities. DMSO is likely an excellent solvent. |
| Ethers | THF, Diethyl Ether | Low to Moderate | THF's moderate polarity may allow for some dissolution, but diethyl ether is likely a poor solvent. |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | DCM is weakly polar and cannot hydrogen bond donate; solubility is expected to be limited. |
| Aromatic | Toluene | Low | Primarily nonpolar; will interact with the indole ring but poorly solvates the polar functional groups. |
| Nonpolar | Hexane, Heptane | Very Low / Insoluble | Lacks the necessary polarity and hydrogen bonding ability to overcome the solute's crystal lattice energy. |
Experimental Protocol for Solubility Determination
This section details the isothermal shake-flask method, a robust and widely accepted technique for determining the solubility of a compound at a specific temperature, consistent with OECD Test Guideline 105[8][9][10].
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Procedure
-
Preparation of Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent or mobile phase. Analyze these standards using a validated HPLC method to generate a calibration curve (Peak Area vs. Concentration).
-
Sample Preparation: Add an excess amount of the solid compound to a glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is critical. Record the exact mass added.
-
Solvation: Add a precise volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a minimum of 24 hours to ensure equilibrium is reached. Preliminary tests may be needed to confirm the time to equilibrium[10].
-
Phase Separation: After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved solids to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant. To avoid disturbing the settled solid, this can be done after centrifuging the vial at the controlled temperature.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial. This step is crucial to remove any fine particulate matter. Adsorption of the compound to the filter should be checked and accounted for.
-
Analysis: Prepare an accurately diluted aliquot of the filtered saturate. Analyze this sample by HPLC.
-
Calculation: Using the peak area from the HPLC analysis and the previously generated calibration curve, determine the concentration of the compound in the saturated solution. This concentration is the solubility at the specified temperature.
Factors Influencing Experimental Results
-
Purity of Compound: Impurities can significantly alter solubility measurements[8]. Use the highest purity compound available.
-
Temperature: Solubility is temperature-dependent. Maintain strict temperature control throughout the experiment[3].
-
Time to Equilibrium: Insufficient agitation time will lead to an underestimation of solubility. The system must reach thermodynamic equilibrium.
-
pH (for aqueous solutions): As an amine, the compound's solubility in aqueous systems would be highly pH-dependent due to protonation of the basic amino group[11].
Conclusion
This compound possesses a complex molecular structure with both polar, hydrogen-bonding groups and a nonpolar aromatic system. This duality dictates a nuanced solubility profile, with highest solubility predicted in polar protic and polar aprotic solvents like methanol and DMSO. Due to the lack of published quantitative data, experimental determination is essential for any process development. The provided isothermal shake-flask protocol offers a reliable, industry-standard methodology for obtaining accurate and reproducible solubility data, which is a critical parameter for the successful application of this compound in research and drug development.
References
- 1. echemi.com [echemi.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. youtube.com [youtube.com]
- 4. saltise.ca [saltise.ca]
- 5. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 9. filab.fr [filab.fr]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Whitepaper: The Emerging Potential of Methyl 6-Amino-4-Indolecarboxylate in Medicinal Chemistry
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic drugs targeting a vast array of biological systems.[1][2][3] Within this broad class, functionalized indoles offer tailored opportunities for nuanced molecular design. This guide focuses on a specific, high-potential building block: Methyl 6-amino-4-indolecarboxylate . While direct applications of this precise molecule are nascent, an analysis of its parent scaffold, 6-aminoindole, and related structures reveals a compelling rationale for its use in developing next-generation therapeutics. This document provides a forward-looking technical overview of the scaffold's strategic value, potential therapeutic applications, and detailed synthetic methodologies for its derivatization, aimed at researchers and drug development professionals.
Introduction: The Strategic Value of the Indole Scaffold
The indole ring system, a fusion of benzene and pyrrole rings, is an electron-rich aromatic scaffold that serves as an excellent mimic for various protein structures, particularly tryptophan.[1][3] This inherent biocompatibility allows indole-containing molecules to effectively interact with a multitude of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[4] Consequently, indole derivatives have been successfully developed into drugs for cancer, inflammation, neurological disorders, and infectious diseases.[1][4][5][6][7]
The subject of this guide, this compound (CAS No. 103956-00-9), presents a unique combination of functional groups that make it a particularly versatile scaffold for library synthesis and lead optimization.
-
The Indole Core: Provides the fundamental structure for target binding.
-
The 6-Amino Group: A highly reactive and versatile synthetic handle for introducing diversity.[5]
-
The 4-Carboxylate Group: A key modulator of physicochemical properties and an additional point for derivatization or target interaction.
This guide will deconstruct the potential of this scaffold by examining the established roles of its core components and proposing pathways for its exploitation in modern drug discovery.
Physicochemical Properties and Synthetic Access
Understanding the fundamental properties of the core scaffold is critical for designing synthetic routes and predicting drug-like characteristics.
Core Properties
Basic physicochemical data for this compound is summarized below.
| Property | Value | Source |
| CAS Number | 103956-00-9 | [8] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [8] |
| Molecular Weight | 190.2 g/mol | [8] |
| Predicted Density | 1.339 g/cm³ | [8] |
| Predicted Boiling Point | 429.8 °C | [8] |
| XLogP3 | 0.94 | [8] |
The low XLogP3 value suggests a favorable starting point for developing compounds with good aqueous solubility and balanced lipophilicity, crucial for oral bioavailability.
Conceptual Synthetic Workflow
Caption: Drug discovery workflow using the target scaffold.
The Scaffold's Versatility: Key Functional Groups as Synthetic Handles
The true potential of this compound lies in the strategic derivatization of its functional groups. The parent compound, 6-aminoindole, is a known reactant in the preparation of inhibitors for a wide range of targets, providing a strong foundation for exploring the applications of this more advanced derivative.[5][9]
Caption: Key derivatization points on the core scaffold.
The 6-Amino Group: The Engine for Diversity
The nucleophilic amino group at the C6 position is the primary site for introducing chemical diversity. This allows for systematic exploration of the surrounding chemical space to optimize target engagement and ADME properties.
-
Acylation/Sulfonylation: Forms stable amide or sulfonamide bonds, allowing the introduction of a vast array of acyl chlorides and sulfonyl chlorides.
-
Reductive Amination: Reaction with aldehydes or ketones can introduce substituted alkyl chains.
-
Buchwald-Hartwig/Ullmann Coupling: Can be used to form C-N bonds with aryl halides, introducing larger aromatic systems.
The 4-Carboxylate Group: The Modulator
The methyl ester at the C4 position offers more subtle but equally important opportunities:
-
Hydrolysis to Carboxylic Acid: The resulting acid can serve as a key hydrogen bond donor/acceptor or an anchor point for interacting with positively charged residues (e.g., lysine, arginine) in a protein active site.
-
Amide Coupling: Following hydrolysis, the carboxylic acid can be coupled with a diverse range of amines to generate a secondary library of amides, further expanding chemical space.
-
Bioisosteric Replacement: The ester or its corresponding acid can be replaced with other acidic groups like tetrazoles to fine-tune pKa and metabolic stability.
Potential Therapeutic Applications
Based on the known biological activities of 6-substituted indoles and related scaffolds, we can confidently project several high-potential therapeutic areas for derivatives of this compound.
Oncology: Kinase Inhibition
Kinase inhibitors are a major class of modern cancer therapeutics. The indole scaffold is a well-established core for ATP-competitive kinase inhibitors.[1][10] Notably, 6-substituted indolylquinolinones have been developed as potent inhibitors of Checkpoint Kinase 1 (Chek1), a critical component of the DNA damage response pathway in cancer cells.[11]
Rationale for Application:
-
The indole N-H group can act as a hydrogen bond donor to the kinase hinge region, a common binding motif for ATP-competitive inhibitors.
-
Derivatization at the 6-amino position allows for the introduction of substituents that can extend into hydrophobic pockets of the ATP-binding site, thereby increasing potency and selectivity.[11]
-
The 4-carboxylate group can be used to form additional interactions with solvent-exposed regions or polar residues, enhancing affinity.
Caption: Inhibition of the Chek1 pathway by a potential derivative.
Neuropathic Pain and Inflammation: Ion Channel Modulation
The parent scaffold, 6-aminoindole, is a known reactant for preparing potent and selective blockers of the Nav1.8 sodium channel and antagonists of the TRPV1 channel, both of which are critical targets for treating neuropathic and inflammatory pain.[9]
Rationale for Application:
-
Nav1.8 Blockers: These channels are preferentially expressed in sensory neurons and play a key role in transmitting pain signals. Blocking them can produce analgesia.
-
TRPV1 Antagonists: The TRPV1 channel is activated by heat and capsaicin and is a key mediator of inflammatory pain.
-
The derivatization potential of the this compound scaffold allows for the fine-tuning of interactions within the complex pore regions of these ion channels, enabling the development of highly selective modulators with reduced off-target effects (e.g., CNS side effects).
Other Potential Avenues
The versatility of the 6-aminoindole scaffold suggests further applications in:
-
Antitubercular Agents: The indole scaffold is being actively explored for developing new drugs against Mycobacterium tuberculosis, and this functionalized core could provide novel candidates.[3]
-
Antimalarial Agents: Indole derivatives have been investigated as heme binders, a validated strategy for antimalarial drug action.[4]
-
mTOR Inhibition: 6-aminoindole is used to prepare inhibitors of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation implicated in cancer and metabolic diseases.[9]
Key Experimental Protocols
To facilitate the exploration of this scaffold, the following details a robust, generalized protocol for the derivatization of the 6-amino group, a critical first step in library development.
Protocol 1: General Procedure for Acylation of the 6-Amino Group
Objective: To synthesize a library of 6-amido-4-indolecarboxylate derivatives.
Materials:
-
This compound (Scaffold)
-
Acyl chloride or Carboxylic acid of interest (R-COCl or R-COOH)
-
Coupling agent (for carboxylic acids), e.g., HATU, HOBt/EDC
-
Anhydrous, aprotic solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Dissolve in anhydrous DCM or DMF.
-
Base Addition: Add the organic base (e.g., TEA, 1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylating Agent Addition:
-
Method A (Acyl Chloride): Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Method B (Carboxylic Acid): In a separate flask, pre-activate the carboxylic acid (1.1 eq) with a coupling agent like HATU (1.2 eq) and DIPEA (2.0 eq) in DMF for 15 minutes. Add this activated mixture to the scaffold solution. Stir at room temperature for 4-24 hours.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with DCM or Ethyl Acetate.
-
Wash sequentially with water, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure N-acylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Future Outlook and Conclusion
This compound stands at the intersection of proven success and untapped potential. While the broader indole scaffold is a well-trodden path in drug discovery, this specific derivative offers a unique and advantageous arrangement of functional groups. Its dual handles—the highly versatile 6-amino group and the property-modulating 4-carboxylate group—provide medicinal chemists with a powerful platform for generating novel, diverse, and highly targeted chemical entities.
The strong precedent set by 6-aminoindole derivatives in critical therapeutic areas like oncology and pain management provides a clear roadmap for exploration. By applying established synthetic methodologies to this advanced scaffold, research organizations can rapidly generate libraries with a high probability of yielding potent and selective modulators of high-value biological targets. This technical guide serves as a foundational blueprint for initiating such programs, grounded in the rich history of indole chemistry and aimed at the future of precision medicine.
References
- 1. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From nature to drug discovery: the indole scaffold as a 'privileged structure'. | Semantic Scholar [semanticscholar.org]
- 3. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukm.my [ukm.my]
- 5. chemimpex.com [chemimpex.com]
- 6. [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. echemi.com [echemi.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 6-amino-4-indolecarboxylate: From Discovery to Application
Foreword: Unveiling a Key Architectural Element in Modern Drug Discovery
In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds. Its inherent planarity, electron-rich nature, and capacity for diverse functionalization have made it a cornerstone in the design of therapeutics targeting a wide array of diseases. Within this vast family of molecules, methyl 6-amino-4-indolecarboxylate has emerged as a particularly valuable building block, a versatile intermediate prized for its strategic placement of reactive functional groups. This guide provides a comprehensive technical overview of this compound, from its synthetic origins to its critical role in the development of innovative pharmaceuticals, particularly in the realm of kinase inhibitors. It is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important chemical entity.
I. The Genesis of a Scaffold: Discovery and Historical Context
The precise first synthesis of this compound is not prominently documented in readily accessible literature, suggesting its initial preparation may have been disclosed within the broader context of patent literature rather than in a dedicated academic publication. Its emergence is intrinsically linked to the burgeoning field of kinase inhibitor research in the late 20th and early 21st centuries. As the understanding of the role of protein kinases in signaling pathways and disease pathogenesis grew, so did the demand for novel heterocyclic scaffolds that could serve as templates for potent and selective inhibitors.
A significant milestone in the history of this compound is its citation in patent literature, such as the international patent application WO2004/63198 A1 [1]. This patent, focused on the development of kinase inhibitors, highlights the utility of the this compound core in constructing compounds with potential therapeutic applications. The strategic positioning of the amino group at the 6-position and the carboxylate at the 4-position provides orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This early recognition of its potential as a key intermediate spurred further investigation and optimization of its synthesis.
II. Strategic Synthesis: A Tale of Chemical Architecture
The synthesis of this compound is a multi-step process that requires careful control of regioselectivity and functional group compatibility. While various adaptations exist, a common and illustrative synthetic strategy involves the construction of the indole ring system from appropriately substituted benzene derivatives.
A. Conceptual Synthetic Blueprint
The retrosynthetic analysis of this compound reveals a logical disconnection strategy that hinges on established indole synthesis methodologies. The core challenge lies in the precise installation of the amino and carboxylate groups on the benzene ring prior to the formation of the pyrrole moiety.
Figure 1. A generalized retrosynthetic analysis for this compound.
B. Key Synthetic Methodologies and Experimental Rationale
The construction of the indole nucleus can be achieved through several classic named reactions, each with its own set of advantages and limitations. The choice of a specific route is often dictated by the availability of starting materials, desired scale, and tolerance to various functional groups.
-
The Batcho-Leimgruber Indole Synthesis: This powerful method is particularly well-suited for the synthesis of indoles bearing electron-donating or -withdrawing groups. The reaction proceeds via the condensation of a substituted o-nitrotoluene with a dimethylformamide acetal to form a β-enamino-o-nitrostyrene intermediate. Subsequent reductive cyclization of this intermediate furnishes the desired indole. The strategic advantage of this approach lies in its ability to tolerate a variety of functional groups on the starting nitrobenzene ring.
-
The Fischer Indole Synthesis: While one of the most well-known methods for indole synthesis, the Fischer indolization of a substituted phenylhydrazone may present challenges in achieving the desired regiochemistry for the 4,6-disubstituted pattern of the target molecule. Careful selection of the starting ketone or aldehyde and the phenylhydrazine is crucial for a successful outcome.
-
The Reissert Indole Synthesis: This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid. Subsequent decarboxylation and functional group manipulations would be required to arrive at the target structure.
C. A Prototypical Synthetic Protocol (Illustrative)
The following protocol is a representative example of a plausible synthetic route, drawing upon principles of established indole syntheses. Note: This is an illustrative procedure and requires optimization and validation in a laboratory setting.
Step 1: Nitration of a Substituted Toluene
-
Rationale: Introduction of a nitro group, which will later be reduced to the key amino functionality of the indole precursor. The directing effects of the existing substituents on the toluene ring are critical for achieving the desired regiochemistry.
Step 2: Functionalization of the Benzylic Position
-
Rationale: Creation of a two-carbon side chain that will ultimately form the C2 and C3 positions of the indole ring. This can be achieved through various methods, such as bromination followed by displacement or through condensation reactions.
Step 3: Introduction of the Carboxylate Precursor
-
Rationale: Installation of the group that will become the methyl carboxylate at the 4-position. This is often accomplished through electrophilic aromatic substitution or by utilizing a starting material that already contains a suitable functional group.
Step 4: Reductive Cyclization to Form the Indole Ring
-
Rationale: The pivotal step where the pyrrole ring is formed. Common reducing agents for the nitro group include catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reducing agents (e.g., Fe/HCl, SnCl₂). The in situ generated amino group then undergoes intramolecular condensation to form the indole.
Step 5: Esterification and Final Functional Group Manipulations
-
Rationale: Conversion of the carboxylic acid to its methyl ester and any necessary protection/deprotection steps to yield the final product.
| Step | Reaction | Key Reagents | Typical Yield (%) | Causality of Choice |
| 1 | Nitration | HNO₃, H₂SO₄ | 70-85 | Well-established and cost-effective method for introducing a nitro group. |
| 2 | Side-chain Elaboration | Vilsmeier-Haack or similar | 60-75 | Provides the necessary two-carbon unit for indole formation. |
| 3 | Reductive Cyclization | Fe, NH₄Cl or H₂, Pd/C | 80-95 | Efficiently reduces the nitro group and facilitates ring closure. |
| 4 | Esterification | CH₃OH, H⁺ catalyst | >90 | Standard and high-yielding method for methyl ester formation. |
Table 1. Illustrative synthetic steps and rationale for the preparation of this compound.
Figure 2. A simplified workflow for the synthesis of this compound.
III. The Role in Drug Discovery: A Scaffold for Kinase Inhibition
The true value of this compound lies in its application as a versatile starting material in drug discovery, particularly in the design of protein kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
The 6-amino group of the indole serves as a key attachment point for a variety of side chains that can be tailored to interact with specific residues in the ATP-binding pocket of a target kinase. The 4-methylcarboxylate can be further modified, for instance, by hydrolysis to the corresponding carboxylic acid, which can form important hydrogen bond interactions, or by conversion to an amide to introduce further diversity.
A. Mechanism of Action in Kinase Inhibition (Illustrative)
Many kinase inhibitors function by competing with ATP for its binding site on the enzyme. The indole core of inhibitors derived from this compound can act as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The substituents introduced via the 6-amino group can then extend into other regions of the ATP-binding site, conferring both potency and selectivity.
Figure 3. A conceptual diagram illustrating the binding of an indole-based kinase inhibitor.
B. Prominent Examples in Medicinal Chemistry
While specific drug candidates derived directly from this compound may be proprietary, the broader class of 6-aminoindole derivatives has been extensively explored as inhibitors of various kinases, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): These are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis[2].
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth and division, their inhibition can be an effective anti-cancer strategy[2].
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in a variety of cancers[2].
-
Ataxia Telangiectasia and Rad3-related (ATR) Protein Kinase: A key player in the DNA damage response, making it an attractive target for cancer therapy[3].
The ability to readily synthesize a diverse library of compounds from this common intermediate allows for the rapid exploration of SAR and the optimization of properties such as potency, selectivity, and pharmacokinetic profile.
IV. Conclusion: A Cornerstone of Modern Medicinal Chemistry
This compound stands as a testament to the enduring importance of well-designed heterocyclic scaffolds in the pursuit of novel therapeutics. Its strategic functionality and synthetic accessibility have cemented its place as a valuable building block in the medicinal chemist's toolbox. As our understanding of disease biology continues to evolve, the demand for versatile and adaptable molecular frameworks will only increase. The history and application of this compound serve as a compelling case study in the rational design and strategic synthesis that underpins modern drug discovery.
V. References
-
ECHEMI. This compound. Available at: --INVALID-LINK--.
-
PubMed. Novel methyl indolinone-6-carboxylates containing an indole moiety as angiokinase inhibitors. Available at: --INVALID-LINK--.
-
Google Patents. Indole, azaindole and related heterocyclic 4-alkenyl piperidine amides. Available at: --INVALID-LINK--.
-
Google Patents. Process for the preparation of indoles. Available at: --INVALID-LINK--.
-
PubMed. Synthesis of indole derivatives as prevalent moieties in selected alkaloids. Available at: --INVALID-LINK--.
-
PubMed. Efficient and diverse synthesis of indole derivatives. Available at: --INVALID-LINK--.
-
Guidechem. Méthyle 6-amino-4-indolecarboxylate 103956-00-9 wiki. Available at: --INVALID-LINK--.
-
BLDpharm. Methyl 6-((tert-butoxycarbonyl)amino)-1-isopropyl-3-methyl-1H-indole-4-carboxylate. Available at: --INVALID-LINK--.
-
Apollo Scientific. 121561-15-7 Cas No. | Methyl 4-Aminoindole-6-carboxylate. Available at: --INVALID-LINK--.
-
PubChem. Methyl indole-6-carboxylate. Available at: --INVALID-LINK--.
-
PubMed. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. Available at: --INVALID-LINK--.
-
PubMed. Discovery of 4-aminoquinolines as highly selective TGFβR1 inhibitors with an attenuated MAP4K4 profile for potential applications in immuno-oncology. Available at: --INVALID-LINK--.
-
PubMed Central. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. Available at: --INVALID-LINK--.
-
PubMed. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Available at: --INVALID-LINK--.
-
BLDpharm. Methyl 6-((tert-butoxycarbonyl)amino)-3-formyl-1H-indole-4-carboxylate. Available at: --INVALID-LINK--.
-
RSC Publishing. Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Available at: --INVALID-LINK--.
References
- 1. echemi.com [echemi.com]
- 2. Novel methyl indolinone-6-carboxylates containing an indole moiety as angiokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for N-acylation of methyl 6-amino-4-indolecarboxylate
Application Note & Protocol
A Robust and Chemoselective Protocol for the N-acylation of Methyl 6-amino-4-indolecarboxylate
Abstract: This document provides a detailed, field-proven protocol for the chemoselective N-acylation of the 6-amino group of this compound. N-acylated indoles are crucial scaffolds in medicinal chemistry and drug development, and this guide offers a comprehensive methodology using common acylating agents like acyl chlorides.[1][2] The protocol is designed for researchers, scientists, and drug development professionals, emphasizing the underlying chemical principles, causality behind experimental choices, and robust validation steps to ensure reproducibility and high yields.
Scientific Principles & Strategic Considerations
The target transformation involves the formation of an amide bond between the 6-amino group of the indole substrate and an acyl group. The core reaction mechanism is a nucleophilic acyl substitution .
1.1. Chemoselectivity: Targeting the 6-Amino Group
The substrate, this compound, presents three potential sites for reaction: the 6-amino group (-NH₂), the indole nitrogen (N-H), and the methyl ester (-COOCH₃). Selective acylation of the 6-amino group is achieved due to its superior nucleophilicity compared to the indole nitrogen. The lone pair of electrons on the exocyclic amino nitrogen is more available for nucleophilic attack than the lone pair on the indole nitrogen, which is part of the aromatic sextet. The ester group is an electrophilic center and will not react under these nucleophilic conditions.
1.2. The Acylation Mechanism
The reaction proceeds via a well-established nucleophilic acyl substitution pathway. When using a highly reactive acyl chloride, the reaction is often performed under Schotten-Baumann conditions.[3][4][5]
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the 6-amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride). This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group (in this case, a chloride ion).
-
Deprotonation: A base present in the reaction mixture neutralizes the generated acid (HCl) and deprotonates the positively charged nitrogen, yielding the final neutral amide product and driving the reaction to completion.[6]
Caption: Figure 1: Mechanism of N-acylation with an Acyl Chloride.
For less reactive acylating agents, such as anhydrides, a catalyst like 4-(Dimethylamino)pyridine (DMAP) is often employed. DMAP is a hypernucleophilic acylation catalyst that reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the amine.[7][8][9]
Detailed Experimental Protocol
This protocol describes a general procedure using an acyl chloride as the acylating agent. It can be adapted for various acyl chlorides and anhydrides with minor modifications.
2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Standard Supplier | Starting material. |
| Acyl Chloride (e.g., Acetyl Chloride) | ≥98% | Standard Supplier | Acylating agent. Handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier | Reaction solvent. |
| Triethylamine (Et₃N) | ≥99.5% | Standard Supplier | Organic base. Distill before use if necessary. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard Supplier | For aqueous workup. |
| Brine (Saturated NaCl solution) | ACS Grade | Standard Supplier | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard Supplier | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography. |
| TLC Plates | Silica gel 60 F₂₅₄ | Standard Supplier | For reaction monitoring. |
2.2. Step-by-Step Methodology
Caption: Figure 2: Experimental Workflow for N-acylation.
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Causality: A dry, inert atmosphere is crucial because acyl chlorides are highly reactive towards moisture, which would lead to hydrolysis back to the carboxylic acid, reducing the yield.[10]
-
-
Dissolution & Cooling:
-
Add anhydrous dichloromethane (DCM) to dissolve the substrate completely (approx. 0.1 M concentration).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Causality: DCM is an excellent aprotic solvent that dissolves the reactants without participating in the reaction. Cooling the reaction mixture helps to control the initial exotherm upon addition of the reagents, preventing potential side reactions.
-
-
Base Addition:
-
Slowly add triethylamine (1.2 eq) to the stirred solution via syringe.
-
Causality: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction.[11] The formation of triethylammonium hydrochloride salt precipitates from the DCM, driving the equilibrium towards the product side. An excess (1.2 eq) ensures complete neutralization.
-
-
Acylating Agent Addition:
-
Add the acyl chloride (1.1 eq) dropwise to the reaction mixture over 5-10 minutes, ensuring the temperature remains below 5 °C.
-
Causality: A slight excess of the acyl chloride ensures the complete consumption of the limiting aminoindole substrate. Dropwise addition is critical to manage the reaction's exothermicity and prevent the formation of di-acylated or other byproducts.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality: Most acylations of this type are rapid at room temperature. TLC is an indispensable tool for real-time monitoring to determine the point of completion and avoid potential product degradation from prolonged reaction times.
-
-
Aqueous Workup (Quenching & Extraction):
-
Once complete, dilute the reaction mixture with additional DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (1x) - To remove the bulk of triethylammonium salts.
-
Saturated aqueous NaHCO₃ solution (2x) - To remove any remaining HCl or unreacted acyl chloride.
-
Brine (1x) - To remove residual water from the organic layer and aid in phase separation.
-
-
Causality: This washing sequence is a self-validating purification step. Each wash removes specific impurities, ensuring a cleaner crude product and simplifying the final purification.
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Causality: Removing all traces of water is essential before solvent evaporation to prevent potential hydrolysis of the ester group on the product during storage or subsequent steps.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.
-
Causality: Chromatography is the final step to remove non-polar impurities, any remaining starting material, and trace polar byproducts, ensuring the final product meets the high purity standards required for drug development.
-
Process Parameters & Troubleshooting
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Temperature | 0 °C to Room Temp | Rationale: Controls reactivity and minimizes side reactions. Issue: Low yield. Solution: If using a less reactive anhydride, the reaction may require gentle heating (40-50 °C) and/or the addition of a catalytic amount of DMAP (0.1 eq).[7] |
| Base | Triethylamine, Pyridine | Rationale: Neutralizes acid byproduct. Issue: Incomplete reaction. Solution: Ensure the base is pure and dry. For some substrates, a stronger, non-nucleophilic base may be required. Schotten-Baumann conditions with aqueous NaOH can also be an alternative.[3][5] |
| Solvent | DCM, Chloroform, THF | Rationale: Aprotic solvent to dissolve reactants. Issue: Poor solubility of starting material. Solution: A more polar aprotic solvent like THF or acetonitrile can be used, but ensure it is anhydrous. |
| Reaction Time | 2-4 hours | Rationale: Typically sufficient for full conversion. Issue: Reaction stalls. Solution: Confirm reagent quality. A slight excess of the acylating agent may be needed. If the amine is sterically hindered, longer reaction times or heating may be necessary. |
Conclusion
This protocol outlines a reliable and scalable method for the chemoselective N-acylation of this compound. By understanding the causality behind each step—from the choice of solvent and base to the specific workup procedure—researchers can confidently execute this transformation and adapt it to a wide range of acylating agents. The self-validating nature of the workup and the robustness of the reaction conditions make this protocol highly suitable for applications in pharmaceutical synthesis and medicinal chemistry.
References
- 1. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Chemoselective N-acylation of indoles using thioesters as acyl source [beilstein-journals.org]
- 3. grokipedia.com [grokipedia.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. Application of Efficient Catalyst DMAP [en.highfine.com]
- 8. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 9. nbinno.com [nbinno.com]
- 10. Acyl chloride - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
Application Note: Solid-Phase Synthesis of Peptides Incorporating Methyl 6-Amino-4-indolecarboxylate
Introduction: The Strategic Value of Indole Scaffolds in Peptide Science
Solid-Phase Peptide Synthesis (SPPS) has transformed peptide manufacturing, enabling the creation of complex sequences by sequentially adding amino acids to a growing chain on a solid resin support.[1][2] The Fmoc/tBu strategy is the predominant method, favored for its mild reaction conditions and compatibility with a vast array of functionalities.[3][][5] The incorporation of non-natural amino acids (nnAAs) is a critical strategy in modern drug discovery, allowing for the enhancement of peptide stability, modulation of bioactivity, and the introduction of novel biophysical probes.[1]
The indole ring, the characteristic side chain of tryptophan, is a privileged scaffold in medicinal chemistry. Its unique electronic and steric properties are crucial for many biological interactions. The targeted placement of substituted indoles, such as methyl 6-amino-4-indolecarboxylate, into a peptide sequence offers researchers a powerful tool to:
-
Introduce Conformational Constraints: The rigid indole structure can be used to control peptide backbone folding.
-
Serve as a Fluorescent Reporter: The indole moiety possesses intrinsic fluorescence, which can be used to study peptide binding and localization.
-
Act as a Handle for Further Modification: The amino group and methyl ester provide orthogonal points for subsequent chemical diversification, such as PEGylation, lipidation, or conjugation to other molecules.
This document provides a detailed guide for the successful incorporation of this compound into peptides using automated or manual Fmoc-SPPS protocols.
Chemical Properties and Strategic Considerations
This compound presents three key functional groups relevant to SPPS: the 6-amino group, the 4-carboxylate (as a methyl ester), and the indole nitrogen.
-
6-Amino Group: This is the primary reactive site for incorporation into the growing peptide chain. It must be temporarily protected, typically with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, to prevent self-polymerization and ensure selective amide bond formation.[3]
-
4-Carboxylate Group: The methyl ester acts as a stable protecting group for the carboxylic acid throughout the standard SPPS cycles. It is generally stable to the mild basic conditions (e.g., 20% piperidine in DMF) used for Fmoc removal and the acidic conditions of many coupling reactions. However, it will likely be hydrolyzed during the final, strong acid cleavage step (e.g., TFA).
-
Indole Nitrogen (N-H): The indole nitrogen is weakly acidic and can be a site for side reactions, particularly alkylation, during the final trifluoroacetic acid (TFA) cleavage step when carbocations are generated from other side-chain protecting groups.[6][7] While often left unprotected, for sequences containing particularly sensitive residues or if side reactions are observed, protection with an acid-labile Boc group may be considered.
Experimental Protocols & Methodologies
Materials and Reagents
The following table outlines the typical reagents required for the incorporation of Fmoc-6-amino-4-indolecarboxylate methyl ester on a 0.1 mmol scale.
| Reagent | Abbreviation | MW ( g/mol ) | Equivalents | Amount | Purpose |
| Rink Amide Resin (0.5 mmol/g) | - | - | 1.0 | 200 mg | Solid support for C-terminal amide |
| Fmoc-6-amino-4-indolecarboxylate methyl ester | Building Block | 428.45 | 4.0 | 171.4 mg | Non-natural amino acid |
| HBTU | HBTU | 379.25 | 3.9 | 147.9 mg | Coupling Activator |
| N-Hydroxybenzotriazole | HOBt | 135.12 | 4.0 | 54.0 mg | Racemization Suppressant |
| N,N-Diisopropylethylamine | DIPEA | 129.24 | 8.0 | 139 µL | Activation & Neutralization Base |
| Piperidine | - | 85.15 | - | 20% (v/v) | Fmoc Deprotection |
| N,N-Dimethylformamide | DMF | 73.09 | - | - | Primary Solvent |
| Dichloromethane | DCM | 84.93 | - | - | Swelling & Washing Solvent |
| Trifluoroacetic Acid | TFA | 114.02 | - | 95% (v/v) | Cleavage Reagent |
| Triisopropylsilane | TIS | 158.36 | - | 2.5% (v/v) | Scavenger (Carbocation) |
| Water | H₂O | 18.02 | - | 2.5% (v/v) | Scavenger |
Protocol 1: SPPS Cycle for Incorporation
This protocol assumes the synthesis is proceeding after the deprotection of the N-terminal Fmoc group of the preceding amino acid on the resin. The resin-bound peptide should have a free amine ready for coupling.
Workflow Overview:
Caption: Workflow for coupling the indole building block.
Step-by-Step Procedure:
-
Resin Preparation: Ensure the peptide-resin is swollen in DMF and the N-terminal Fmoc group of the last coupled residue has been removed (typically with 20% piperidine in DMF) and thoroughly washed.
-
Activation of the Building Block:
-
In a separate vessel, dissolve 4 equivalents of Fmoc-6-amino-4-indolecarboxylate methyl ester and 4 equivalents of HOBt in a minimal amount of DMF.
-
Add 3.9 equivalents of HBTU.
-
Finally, add 8 equivalents of DIPEA. The solution may change color (e.g., to yellow).
-
Allow the activation to proceed for 5-10 minutes at room temperature.
-
-
Coupling to the Resin:
-
Drain the DMF from the washed peptide-resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel (e.g., by shaking or nitrogen bubbling) for 1-2 hours at room temperature. For sterically hindered sequences, extended coupling times may be necessary.[1]
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).
-
-
Monitoring the Reaction (Kaiser Test):
-
Take a small sample of resin beads (~5-10 mg) and perform a qualitative ninhydrin (Kaiser) test.
-
Result: A yellow or colorless result indicates a complete coupling (no free primary amines). A blue or purple result indicates incomplete coupling.[1]
-
Action: If the test is positive, a second coupling (recoupling) step is required. Repeat steps 2-4. If the test remains positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
-
Protocol 2: Final Cleavage and Deprotection
The indole ring is susceptible to alkylation from carbocations generated during TFA cleavage.[6][7] Therefore, a scavenger cocktail is essential. The methyl ester at the 4-position will likely be cleaved to the corresponding carboxylic acid under these conditions.
Cleavage Cocktail (Reagent K variant):
| Component | Volume % | Purpose |
| Trifluoroacetic Acid (TFA) | 88% | Cleaves peptide from resin, removes side-chain protecting groups (e.g., tBu, Trt, Pbf) |
| Phenol | 5% | Scavenger, protects Tyr, Trp |
| Water | 5% | Scavenger, promotes Trt cleavage |
| Triisopropylsilane (TIS) | 2% | Scavenger, reduces carbocations |
This cocktail is a robust choice for peptides containing sensitive residues like Trp, Met, and Cys.[8]
Step-by-Step Procedure:
-
Preparation: Ensure the N-terminal Fmoc group has been removed from the final residue. Wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Reaction:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail (approx. 10 mL per gram of resin).
-
Seal the vessel and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate into a cold centrifuge tube.
-
Wash the resin beads with a small amount of fresh TFA to recover any remaining peptide.
-
Add cold (0 °C) methyl-t-butyl ether (MTBE) or diethyl ether (typically 10x the volume of the TFA filtrate) to the tube to precipitate the crude peptide.
-
-
Isolation and Purification:
-
Centrifuge the tube to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
The peptide can then be purified using standard techniques, such as reverse-phase HPLC.
-
Troubleshooting and Expert Insights
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance from the bulky indole group or adjacent residues. | Perform a second coupling. Increase coupling time to 4 hours or overnight. Consider using a more potent coupling reagent like HATU or COMU.[1] |
| Side Product (+16 Da) | Oxidation of the indole ring, particularly during cleavage. | Ensure fresh cleavage reagents are used. Perform the cleavage reaction under an inert atmosphere (Nitrogen or Argon). |
| Side Product (+156 Da) | Alkylation of the indole ring by trityl (Trt) cations from His, Asn, or Gln side chains during cleavage. | Ensure an effective scavenger cocktail is used. TIS is critical for this purpose. Increasing the scavenger concentration may help.[6][7] |
| Hydrolysis of Methyl Ester during Synthesis | Unlikely, but possible with prolonged exposure to basic conditions or certain reagents. | Minimize delays between steps. Ensure piperidine solutions are not left on the resin for extended periods. |
Expert Insight: The indole ring can participate in acid-catalyzed side reactions. If significant side products related to the indole are observed during cleavage, consider protecting the indole nitrogen with a Boc group (Fmoc-6-amino(Boc)-4-indolecarboxylate methyl ester). This adds an extra layer of protection that is cleanly removed by the final TFA cleavage.
Conclusion
This compound is a versatile building block for modifying peptides. Its successful incorporation relies on a standard Fmoc-SPPS strategy with careful attention paid to ensuring complete coupling and mitigating side reactions during final cleavage. By following the protocols and considerations outlined in this note, researchers can confidently utilize this and similar non-natural amino acids to advance their peptide-based research and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of Custom Peptide Synthesis [peptide2.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Application Note: Quantitative Analysis of Methyl 6-amino-4-indolecarboxylate using Chromatographic Techniques
Abstract and Introduction
Methyl 6-amino-4-indolecarboxylate is a key heterocyclic intermediate in the synthesis of various pharmacologically active molecules. Its chemical structure, featuring an indole core, an amino group, and a methyl ester, makes it a versatile building block in drug discovery and development. Accurate and precise quantification of this intermediate is critical for ensuring reaction yield, monitoring purity, and maintaining quality control throughout the manufacturing process.[1]
This application note provides detailed protocols for the quantification of this compound (CAS: 103956-00-9, Formula: C₁₀H₁₀N₂O₂) using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[2] An alternative approach using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization is also discussed. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure robust and reliable results. All methods are presented with the expectation that they will be fully validated according to regulatory guidelines such as those from the ICH before implementation in a quality control environment.[1][3]
Core Principles and Method Selection
The choice of analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC-UV: A robust, widely accessible technique suitable for quantifying the analyte in relatively clean samples where sensitivity at the microgram-per-milliliter (µg/mL) level is sufficient. The indole chromophore allows for strong UV absorbance.
-
LC-MS/MS: The gold standard for trace-level quantification, offering unparalleled sensitivity and selectivity.[4][5] It is ideal for complex matrices (e.g., reaction mixtures, biological fluids) by using Multiple Reaction Monitoring (MRM) to eliminate interferences.
-
GC-MS: A viable alternative, particularly for confirming identity. However, the presence of active hydrogen atoms on the amine and indole nitrogen necessitates a derivatization step to improve volatility and chromatographic peak shape.[6][7]
General Analytical Workflow
The overall process for quantifying this compound follows a structured workflow, from sample receipt to final data reporting. This ensures consistency and data integrity.
Caption: General workflow for quantitative analysis.
Protocol 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method provides reliable quantification for process monitoring and purity assessment of the bulk substance or in simple mixtures. The choice of a C18 stationary phase provides good hydrophobic retention for the indole ring system.
Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Analytical Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard: this compound reference standard.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
Standard Preparation
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standards: Perform serial dilutions of the stock standard to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a known amount of the sample material.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[8]
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for indole-based compounds. |
| Mobile Phase | A: 0.1% Formic Acid in H₂O; B: 0.1% Formic Acid in ACN | Acidified mobile phase improves peak shape by ensuring the amino group is protonated. |
| Gradient Elution | 0-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-22 min: 10% B | A gradient is used to ensure elution of the analyte with a good peak shape and to clean the column of any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Adjustable based on sensitivity needs. |
| Detection Wavelength | 280 nm | Indole compounds typically exhibit strong absorbance near this wavelength.[9] A full UV scan using a DAD is recommended to determine the optimal wavelength. |
System Suitability
Before running the sequence, inject a mid-level standard (e.g., 50 µg/mL) five times. The results should meet the following criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed for high-sensitivity applications, such as quantification in complex reaction matrices or for impurity profiling, where low limits of detection (ng/mL to pg/mL) are required.[5][8]
Instrumentation and Consumables
-
LC-MS/MS system with a binary UPLC/HPLC and a triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI).
-
Analytical Column: C18 stationary phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Standard: this compound reference standard and a suitable internal standard (IS), if available (e.g., a stable isotope-labeled version).
-
Diluent: 50:50 (v/v) Methanol:Water.
Standard and Sample Preparation
Prepare stock and working standards as described in Section 4.2, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL). Sample preparation may require a more rigorous extraction (e.g., liquid-liquid or solid-phase extraction) to remove matrix components that can cause ion suppression. For simple dilution, follow the protocol in Section 4.3.
Mass Spectrometer Optimization
-
Infuse a solution of the reference standard (~100 ng/mL) directly into the mass spectrometer to optimize source parameters and determine the precursor ion. Given the basic amino and indole nitrogens, positive ionization mode (ESI+) is appropriate. The expected precursor ion will be the protonated molecule, [M+H]⁺.
-
Perform a product ion scan of the [M+H]⁺ precursor to identify stable, high-intensity fragment ions.
-
Select at least two product ions for Multiple Reaction Monitoring (MRM). One transition will be for quantification (quantifier) and the other for confirmation (qualifier).[5]
LC-MS/MS Conditions
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller column dimensions and particle size are suitable for the lower flow rates used with MS and provide high efficiency. |
| Mobile Phase | A: 0.1% Formic Acid in H₂O; B: 0.1% Formic Acid in MeOH | Methanol is often preferred over acetonitrile in MS as it can sometimes promote better ionization efficiency. |
| Gradient Elution | 0-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B | A fast gradient suitable for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Ensures stable retention times and can improve peak shape. |
| Injection Volume | 5 µL | |
| MS Parameters | ||
| Ionization Mode | ESI Positive | The analyte contains basic nitrogen atoms that are readily protonated.[8] |
| MRM Transitions | To be determined empirically (e.g., Precursor [M+H]⁺ → Product 1, Product 2) | Provides high selectivity and sensitivity for quantification in complex matrices.[10][11] |
| Source Parameters | Capillary Voltage, Gas Temp, Gas Flow, etc. | Optimize for maximum signal intensity of the target analyte. |
Alternative Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is less common for this type of analyte but can be used. It requires derivatization to block the active N-H protons, which would otherwise cause significant peak tailing and potential thermal degradation. Silylation is a common and effective derivatization strategy.[6][12]
Derivatization Procedure
-
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a non-polar solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.[12]
-
Cool to room temperature before injection.
GC-MS Conditions
| Parameter | Condition | Rationale |
| Column | Low-bleed 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) | A general-purpose, robust column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas standard for GC-MS. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min | A typical temperature program to separate the analyte from derivatization byproducts and other matrix components. |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte before entering the ion source. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural confirmation. |
| Scan Mode | Full Scan (m/z 50-500) for qualitative, Selected Ion Monitoring (SIM) for quantitative analysis | Full scan provides a complete mass spectrum, while SIM mode increases sensitivity for target quantification. |
Method Validation
Any analytical method intended for quality control or regulatory submission must be validated to prove its suitability for the intended purpose.[1][13] The validation should assess the parameters outlined by the International Council for Harmonisation (ICH).
Caption: Key parameters for analytical method validation.
Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free from interference from blank matrix, impurities, and degradation products. Peak purity should pass if using DAD. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 for the calibration curve over the specified range.[9] |
| Range | The range over which the method is precise, accurate, and linear. Typically 80-120% of the target concentration. |
| Accuracy | % Recovery should be within 98.0 - 102.0% for drug substance assay. |
| Precision | Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision (Inter-assay): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | S/N ≥ 10, with acceptable precision and accuracy.[14] |
| Robustness | No significant impact on results from small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C). |
Note: Criteria may vary based on regulatory agency and application (e.g., trace impurity analysis vs. bulk assay).[15][16]
Conclusion
This document details robust and reliable analytical methods for the quantification of this compound. The RP-HPLC-UV method is suitable for routine analysis and quality control of bulk material, while the LC-MS/MS method provides the high sensitivity and selectivity required for trace-level analysis in complex matrices. A GC-MS method is also presented as a viable, albeit more complex, alternative. The choice of method should be guided by the specific analytical requirements, including matrix complexity, required sensitivity, and available instrumentation. Proper method validation is essential to ensure data of high quality and reliability for any application in the pharmaceutical industry.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. echemi.com [echemi.com]
- 3. particle.dk [particle.dk]
- 4. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. benchchem.com [benchchem.com]
- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata ‘Chachi’ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wjarr.com [wjarr.com]
- 14. researchgate.net [researchgate.net]
- 15. sps.nhs.uk [sps.nhs.uk]
- 16. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Note: A Robust RP-HPLC Protocol for the Purification of Methyl 6-amino-4-indolecarboxylate
Introduction
Methyl 6-amino-4-indolecarboxylate is a vital heterocyclic building block in medicinal chemistry and drug discovery. Its unique structure, featuring an indole core, an amino group, and a methyl ester, makes it a precursor for a wide range of pharmacologically active compounds. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, complicate structural analysis, and compromise the biological activity of the final products.
This application note provides a comprehensive, field-tested protocol for the purification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the rationale behind the methodological choices, offering a detailed, step-by-step guide from sample preparation to post-purification analysis. This protocol is designed for researchers, chemists, and drug development professionals who require a reliable method to obtain this compound with high purity.
Principle of the Method: Ion Suppression RP-HPLC
The purification strategy is based on reversed-phase chromatography, where separation occurs due to the differential partitioning of analytes between a non-polar stationary phase (typically C18) and a polar mobile phase. This compound possesses both a non-polar indole ring and polar functional groups (amino and ester), giving it moderate polarity.
A key challenge in the chromatography of aromatic amines is controlling their ionization state.[1] The primary amino group on the indole ring is basic and can exist in both neutral and protonated forms depending on the pH of the mobile phase. This can lead to poor chromatographic performance, such as peak tailing and variable retention times.
To overcome this, our method employs an ion suppression technique.[2] By acidifying the mobile phase with a low concentration of trifluoroacetic acid (TFA) or formic acid, we ensure the amino group is consistently protonated. This single, stable ionic form interacts more predictably with the C18 stationary phase, resulting in sharp, symmetrical peaks and reproducible retention. The non-polar indole backbone provides the primary mechanism for retention on the alkyl-bonded silica.
Materials and Equipment
Reagents:
-
Crude this compound (purity >85%)
-
Reference Standard: this compound (purity ≥98%)
-
Acetonitrile (ACN), HPLC Grade or higher
-
Water, HPLC Grade or Milli-Q
-
Trifluoroacetic Acid (TFA), HPLC Grade, >99.5% purity
-
Methanol, HPLC Grade (for sample dissolution)
-
Dimethyl Sulfoxide (DMSO), HPLC Grade (optional, for sample dissolution)
Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)
-
Preparative HPLC system with a corresponding fraction collector
-
Analytical Column: C18, 5 µm particle size, 4.6 x 250 mm (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse XDB-C18)
-
Preparative Column: C18, 5-10 µm particle size, 21.2 x 250 mm or larger
-
Analytical balance (4-decimal place)
-
Vortex mixer and sonicator
-
pH meter
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials with inserts
-
Rotary evaporator
Experimental Protocol
This protocol is divided into four main stages: initial analytical method development, preparative scale-up and purification, fraction analysis, and final product isolation.
Stage 1: Analytical Method Development
The first step is to develop a robust analytical method to determine the retention time of the target compound and profile the impurities in the crude mixture.
4.1. Preparation of Mobile Phases and Solutions:
-
Mobile Phase A (Aqueous): 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Sonicate for 10 minutes to degas.
-
Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
-
Sample Solution (Crude): Accurately weigh ~5 mg of crude this compound and dissolve it in 1 mL of methanol or a 50:50 mixture of methanol:acetonitrile. If solubility is an issue, a minimal amount of DMSO can be used, but it should be kept below 10% of the total volume. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Standard Solution: Prepare a separate solution of the high-purity reference standard at a similar concentration.
4.2. HPLC System Configuration (Analytical):
| Parameter | Setting | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Industry standard for reversed-phase separation of small molecules.[1][3] |
| Mobile Phase A | 0.1% (v/v) TFA in Water | Acidic modifier for ion suppression and improved peak shape. |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile | Acetonitrile offers good resolution and lower backpressure than methanol. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Stable temperature ensures reproducible retention times. |
| Injection Vol. | 5-10 µL | Small volume to prevent column overloading. |
| Detection | UV at 280 nm | Indole derivatives exhibit strong absorbance around this wavelength.[4] A DAD is recommended to confirm peak identity and purity. |
| Gradient | 10% to 90% B over 20 min | A broad scouting gradient to elute compounds with a wide range of polarities. |
4.3. Execution and Analysis:
-
Equilibrate the analytical column with 10% B for at least 15 minutes or until a stable baseline is achieved.
-
Inject the reference standard to determine its exact retention time (t_R).
-
Inject the crude sample solution.
-
Analyze the resulting chromatogram to identify the main product peak and impurity profile. The goal is to ensure all impurities are well-resolved from the main peak.
Stage 2: Preparative Scale-Up and Purification
Once the analytical method is established, it can be scaled up for preparative purification.
5.1. Preparative Method Parameters: The analytical gradient is adapted for the larger preparative column. The flow rate is increased proportionally to the square of the column diameter ratio.
| Parameter | Setting | Rationale |
| Column | C18, 10 µm, 21.2 x 250 mm | Larger diameter for higher sample loading. |
| Flow Rate | 20 mL/min | Scaled flow rate for a 21.2 mm ID column. |
| Injection Vol. | 0.5 - 2.0 mL | Depends on sample concentration and column loading capacity. |
| Gradient | Optimized based on analytical run | A shallower gradient around the elution time of the target compound will improve resolution. For example, if the peak elutes at 40% B, a gradient of 30-50% B over 20 minutes can be used. |
5.2. Sample Loading and Execution:
-
Prepare a concentrated solution of the crude material (~50-100 mg/mL) in the same diluent as the analytical sample. Ensure it is fully dissolved and filtered.
-
Equilibrate the preparative column with the starting mobile phase conditions.
-
Perform a test injection with a small amount to confirm the retention time under preparative conditions.
-
Inject the larger volume of the crude sample.
-
Monitor the UV signal and collect fractions across the peak corresponding to this compound. It is advisable to collect narrow fractions (e.g., 0.25-0.5 minute intervals) across the entire peak to isolate the purest portions.
Workflow for HPLC Purification
Caption: Overall workflow for the purification of this compound.
Stage 3: Fraction Analysis and Pooling
-
After the preparative run, analyze small aliquots from each collected fraction using the established analytical HPLC method.
-
Review the chromatograms for each fraction. Identify the fractions that contain the target compound with the desired purity level (e.g., >98%).
-
Combine the pure fractions into a single, clean collection flask.
Stage 4: Product Isolation and Final Purity Assessment
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator. Be cautious with the temperature (keep below 40 °C) to prevent potential degradation.
-
The remaining aqueous solution may be frozen and lyophilized (freeze-dried) to yield the purified compound as a fluffy solid (likely as a TFA salt).
-
Accurately weigh the final product to calculate the recovery yield.
-
Prepare a final analytical sample of the purified product and run it on the analytical HPLC method to confirm its final purity.
Troubleshooting Common HPLC Issues
Effective troubleshooting is key to a successful purification. The following decision tree addresses a common issue: poor peak shape.
Troubleshooting Decision Tree: Poor Peak Shape
Caption: Decision tree for troubleshooting poor peak shape in HPLC.
Conclusion
This application note details a systematic and reliable RP-HPLC protocol for the purification of this compound. By employing an ion-suppression strategy with an acidified mobile phase, this method effectively addresses the challenges associated with purifying aromatic amines, yielding a final product of high purity suitable for demanding applications in research and development. The inclusion of analytical checks at each critical stage ensures a self-validating and trustworthy workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 6-amino-4-indolecarboxylate as a Versatile Scaffold for Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of the Indole Scaffold in Kinase Inhibition
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of potent and selective kinase inhibitors. Protein kinases, as central regulators of cellular signaling pathways, are implicated in a multitude of diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of specific kinases has revolutionized therapeutic strategies. Within this landscape, the functionalized indole core offers a unique combination of structural rigidity, hydrogen bonding capabilities, and opportunities for diverse substitutions, allowing for the fine-tuning of inhibitor potency and selectivity.
Methyl 6-amino-4-indolecarboxylate, in particular, has emerged as a highly valuable and versatile starting material for the synthesis of a new generation of kinase inhibitors. Its strategic placement of a nucleophilic amino group at the 6-position and a readily modifiable ester at the 4-position, coupled with the reactive C3 position of the indole ring, provides a trifecta of synthetic handles for constructing complex and diverse molecular architectures. This application note will provide a detailed technical guide for researchers, scientists, and drug development professionals on leveraging this compound in the synthesis of potent kinase inhibitors, with a focus on inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 4 (CDK4).
Causality in Experimental Design: Why this compound?
The choice of a starting material is a critical decision in the design of a synthetic route for drug discovery. This compound offers several distinct advantages that streamline the synthetic process and provide access to desirable chemical space for kinase inhibition:
-
The 6-Amino Group: This primary amine serves as a key nucleophilic center for the introduction of various pharmacophoric elements. It readily undergoes acylation, sulfonylation, and reaction with isocyanates to form amides, sulfonamides, and ureas, respectively. These functional groups are frequently involved in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.
-
The 4-Carboxylate Group: The methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. This provides a vector for exploring structure-activity relationships (SAR) and for introducing solubilizing groups or moieties that can interact with other regions of the kinase active site.
-
The Indole C3 Position: The C3 position of the indole ring is inherently nucleophilic and susceptible to electrophilic substitution, most notably through the Vilsmeier-Haack reaction to introduce a formyl group. This aldehyde can then be further elaborated into a wide range of functional groups, providing another avenue for SAR exploration and interaction with the target kinase.
Synthetic Workflow: A Modular Approach to Kinase Inhibitor Synthesis
The following workflow outlines a general and adaptable strategy for the synthesis of kinase inhibitors starting from this compound. This modular approach allows for the systematic variation of different structural components to optimize for potency, selectivity, and pharmacokinetic properties.
Caption: A generalized synthetic workflow for kinase inhibitors.
Detailed Experimental Protocols
The following protocols are representative examples of how to execute the key transformations in the synthesis of kinase inhibitors from this compound. These protocols are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Protection of the 6-Amino Group
Rationale: Protection of the highly reactive 6-amino group is often necessary before performing electrophilic substitutions on the indole ring, such as the Vilsmeier-Haack reaction, to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a common and easily removable protecting group for amines.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and stir at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate.
Expected Outcome: A white to off-white solid. Characterization by ¹H NMR should show the appearance of a singlet at ~1.5 ppm corresponding to the nine protons of the Boc group.
Protocol 2: Vilsmeier-Haack Formylation at the C3-Position
Rationale: The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group onto electron-rich aromatic rings like indoles.[1][2] The resulting 3-formylindole is a versatile intermediate for further functionalization.
Materials:
-
Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, cool DMF in an ice bath.
-
Add POCl₃ (1.5 eq) dropwise to the cold DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.
-
Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ until the pH is ~7-8.
-
Extract the aqueous mixture with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, methyl 6-((tert-butoxycarbonyl)amino)-3-formyl-1H-indole-4-carboxylate, can often be used in the next step without further purification.
Expected Outcome: A pale yellow solid. The ¹H NMR spectrum should show a new singlet at ~10 ppm, characteristic of an aldehyde proton.
Protocol 3: Deprotection of the 6-Amino Group
Rationale: Removal of the Boc protecting group is typically achieved under acidic conditions to liberate the free amine for subsequent coupling reactions.
Materials:
-
Methyl 6-((tert-butoxycarbonyl)amino)-3-formyl-1H-indole-4-carboxylate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the Boc-protected indole (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 10-20 eq) or a solution of HCl in dioxane (4 M) and stir at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.
-
Extract the product with DCM or EtOAc.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 6-amino-3-formyl-1H-indole-4-carboxylate.
Expected Outcome: The disappearance of the Boc signal in the ¹H NMR spectrum.
Protocol 4: Amide Bond Formation at the 6-Amino Position
Rationale: Acylation of the 6-amino group with an appropriate acid chloride introduces a key structural motif found in many kinase inhibitors. This amide can participate in hydrogen bonding with the kinase hinge region.
Materials:
-
Methyl 6-amino-3-formyl-1H-indole-4-carboxylate
-
Desired acid chloride (R-COCl) (1.1 eq)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve methyl 6-amino-3-formyl-1H-indole-4-carboxylate (1.0 eq) in DCM.
-
Add pyridine or Et₃N (1.2 eq) and cool the mixture to 0 °C.
-
Add the acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.
-
Wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Expected Outcome: Formation of an amide bond, which can be confirmed by IR spectroscopy (amide C=O stretch) and NMR spectroscopy.
Protocol 5: Urea Formation at the 6-Amino Position
Rationale: The urea linkage is another critical hinge-binding motif in many kinase inhibitors. It is readily formed by the reaction of the 6-amino group with an isocyanate.
Materials:
-
Methyl 6-amino-3-formyl-1H-indole-4-carboxylate
-
Desired isocyanate (R-NCO) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve methyl 6-amino-3-formyl-1H-indole-4-carboxylate (1.0 eq) in anhydrous THF or DCM.
-
Add the isocyanate (1.1 eq) dropwise at room temperature.
-
Stir the reaction for 2-8 hours. Monitor by TLC.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether) or by column chromatography.
Expected Outcome: Formation of a urea, identifiable by its characteristic signals in IR and NMR spectra.
Application in Kinase Inhibitor Synthesis: A Case Study for VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy.[3][4] Many VEGFR-2 inhibitors feature a substituted indole or indazole core. The synthetic strategies outlined above can be applied to generate potent VEGFR-2 inhibitors.
Hypothetical Target Molecule:
A hypothetical but representative VEGFR-2 inhibitor based on the this compound scaffold could feature a urea linkage at the 6-position to interact with the hinge region and a functionalized C3-position to occupy the hydrophobic pocket.
Data Presentation: Structure-Activity Relationship (SAR) Insights
The modular nature of the synthesis allows for the systematic exploration of SAR. The following table provides a hypothetical summary of how variations in the R and R' groups (from the protocols above) might influence VEGFR-2 inhibitory activity.
| Compound ID | R (from R-NCO) | R' (from R'-NH₂) | VEGFR-2 IC₅₀ (nM) |
| 1a | 4-chlorophenyl | - | >1000 |
| 1b | 4-chloro-3-(trifluoromethyl)phenyl | - | 500 |
| 2a | 4-chlorophenyl | Cyclopropyl | 150 |
| 2b | 4-chloro-3-(trifluoromethyl)phenyl | Cyclopropyl | 25 |
| 2c | 4-chloro-3-(trifluoromethyl)phenyl | (2-methoxyethyl) | 80 |
This is a hypothetical table for illustrative purposes.
Visualization of Key Synthetic Transformations
Caption: Key steps in the synthesis of a hypothetical VEGFR-2 inhibitor.
Conclusion and Future Directions
This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors. The strategic positioning of its functional groups allows for a modular and efficient approach to explore structure-activity relationships and to develop potent and selective inhibitors against a range of kinase targets. The protocols and strategies outlined in this application note provide a solid foundation for researchers in the field of drug discovery to harness the potential of this valuable scaffold. Future work will focus on the development of more complex and diverse libraries of compounds derived from this starting material, targeting other kinase families and exploring novel chemical space to address the ongoing challenge of drug resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Synthesis of 2,4-diaminothieno- and pyrrolo[2,3-d]pyrimidine-6-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Experimental procedure for the reduction of the nitro group in methyl 6-nitro-4-indolecarboxylate
Introduction: The Strategic Importance of 6-Aminoindole Scaffolds
The 6-aminoindole scaffold is a privileged structural motif in medicinal chemistry and materials science. The presence of the amino group provides a crucial handle for further chemical modifications, enabling the synthesis of a diverse array of compounds with significant biological activities. Methyl 6-amino-4-indolecarboxylate, in particular, serves as a versatile building block for the development of novel therapeutics, including kinase inhibitors and serotonin receptor modulators. The efficient and selective synthesis of this key intermediate from its nitro precursor is therefore of paramount importance in drug discovery and development pipelines.
This application note provides a detailed guide to the experimental procedures for the reduction of the nitro group in methyl 6-nitro-4-indolecarboxylate. We will explore two robust and widely applicable methods: catalytic hydrogenation using palladium on carbon (Pd/C) and chemical reduction with iron in the presence of ammonium chloride (Fe/NH₄Cl). The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting guidance are provided to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a clean and highly efficient method for the reduction of nitro groups.[1] Palladium on carbon is the most commonly employed catalyst for this transformation due to its high activity and selectivity.[1] The reaction proceeds via the adsorption of the nitro compound and molecular hydrogen onto the palladium surface, followed by a stepwise reduction of the nitro group to the corresponding amine.
Mechanism of Catalytic Hydrogenation
The reduction of a nitro group over a palladium catalyst is a six-electron process. The generally accepted mechanism involves the following key steps:
-
Adsorption: The nitroaromatic compound and hydrogen gas adsorb onto the surface of the palladium catalyst.
-
Hydrogen Dissociation: Molecular hydrogen dissociates into atomic hydrogen on the palladium surface.
-
Stepwise Reduction: The nitro group is sequentially reduced to a nitroso intermediate, then to a hydroxylamine intermediate, and finally to the amine.
-
Desorption: The final amine product desorbs from the catalyst surface.
References
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 6-Amino-4-Indolecarboxylate
Introduction: Methyl 6-amino-4-indolecarboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure is a key component in a variety of pharmacologically active compounds. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in the pharmaceutical industry. These application notes provide a comprehensive guide to a robust and scalable four-step synthesis of this compound, commencing from the readily available starting material, 4-methyl-3,5-dinitrobenzoic acid. The chosen synthetic pathway, centered around the Leimgruber-Batcho indole synthesis, is well-suited for large-scale production due to its typically high yields and the use of manageable reagents and reaction conditions.
Overall Synthetic Scheme
The multi-step synthesis is outlined below, beginning with the esterification of the starting carboxylic acid, followed by a Leimgruber-Batcho indole synthesis to construct the core indole ring system, and concluding with the reduction of the remaining nitro group to the target amine.
Application Note: Methyl 6-Amino-4-indolecarboxylate as a Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery
Abstract
Methyl 6-amino-4-indolecarboxylate is a highly functionalized and versatile building block crucial for synthesizing a wide array of complex heterocyclic compounds. Its unique electronic and structural features, including a nucleophilic amino group and an electron-rich indole core, make it an ideal starting material for constructing polycyclic systems of significant interest in medicinal chemistry. This guide provides an in-depth overview of its reactivity and details robust protocols for its application in key synthetic transformations, such as the Graebe-Ullmann reaction for carboline synthesis and the Pictet-Spengler reaction for tetrahydro-β-carboline analogs. These protocols are designed to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this scaffold in the discovery of novel therapeutic agents.
Introduction: The Strategic Value of this compound
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] this compound offers a strategic advantage over simpler indoles by providing multiple, distinct reaction sites. The key features dictating its synthetic utility are:
-
The 6-Amino Group: A potent nucleophile and a handle for diazotization, enabling cyclization reactions.
-
The Indole Core: An electron-rich aromatic system, with the C7 position being particularly activated for electrophilic substitution.
-
The 4-Carboxylate Group: An electron-withdrawing group that modulates the reactivity of the benzene portion of the indole and serves as a synthetic handle for further modification.
This combination allows for the regioselective construction of fused heterocyclic systems like carbolines and pyrroloquinolines, which are central to many biologically active compounds.[3][4]
Physicochemical Properties & Reactivity Profile
A clear understanding of the substrate's properties is fundamental to successful synthesis.
Table 1: Physicochemical Data
| Property | Value |
| Chemical Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| CAS Number | 31961-34-3 (for the parent acid) |
| Solubility | Soluble in DMSO, DMF, and hot methanol; sparingly soluble in other organic solvents. |
The 6-amino group readily undergoes condensation with aldehydes and ketones to form imines or enamines, which are key intermediates in cyclization reactions. The indole nitrogen can be protected if necessary, but its reactivity is often harnessed in annulation strategies.
Key Synthetic Transformations & Protocols
This section details field-proven protocols for constructing key heterocyclic cores from this compound.
Synthesis of γ-Carbolines via the Graebe-Ullmann Reaction
The Graebe-Ullmann reaction is a powerful method for synthesizing carbolines through the thermal or acid-catalyzed decomposition of 1-aryl-1,2,3-benzotriazoles, which generates a nitrene intermediate that cyclizes onto an adjacent aromatic ring.[5][6] This protocol adapts the method for the indole scaffold.
Causality & Mechanistic Insight: The reaction proceeds in two main stages. First, the 6-aminoindole is diazotized and coupled with a suitable aromatic amine to form a triazene, which then cyclizes to the key 1-(indolyl)-benzotriazole intermediate. The subsequent thermolysis in a high-boiling solvent like paraffin or polyphosphoric acid (PPA) expels a molecule of nitrogen (N₂), generating a highly reactive nitrene.[5] This electrophilic nitrene intermediate then undergoes intramolecular electrophilic aromatic substitution, preferentially attacking the electron-rich C7 position of the indole nucleus to form the new six-membered ring of the γ-carboline. PPA often gives higher yields as it acts as both a solvent and a Brønsted acid catalyst for the cyclization step.[5]
Protocol 3.1: Synthesis of Methyl 5H-pyrido[4,3-b]indole-8-carboxylate
Step 1: Diazotization and Triazole Formation
-
Suspend this compound (1.0 eq) in 6M hydrochloric acid at 0-5°C in an ice-water bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.
-
In a separate flask, dissolve 1H-benzotriazole (1.0 eq) in pyridine. Cool to 0°C.
-
Slowly add the cold diazonium salt solution to the benzotriazole solution. A precipitate should form.
-
Stir the reaction mixture at 0-5°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Filter the resulting precipitate, wash with cold water and then cold ethanol to yield the 1-(indolyl)-benzotriazole intermediate. Dry under vacuum.
Step 2: Graebe-Ullmann Cyclization
-
Add the dried 1-(indolyl)-benzotriazole intermediate (1.0 eq) to polyphosphoric acid (PPA) (10-20 times the weight of the triazole).
-
Heat the mixture with stirring to 150-160°C for 2-3 hours. The reaction progress can be monitored by TLC.
-
Cool the mixture to approximately 100°C and pour it carefully onto crushed ice.
-
Neutralize the acidic solution with a concentrated base (e.g., NaOH or NH₄OH) until pH > 9. This will precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure methyl 5H-pyrido[4,3-b]indole-8-carboxylate.
Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[7][8] To apply this to our substrate, the indole must first be converted into a tryptamine equivalent.
Causality & Mechanistic Insight: The reaction is initiated by the formation of an iminium ion from the condensation of the tryptamine derivative and an aldehyde under acidic conditions.[7] The indole ring, acting as the nucleophile, attacks the electrophilic iminium ion in an intramolecular electrophilic substitution. The C3 position is the most nucleophilic site in a standard indole, leading to β-carbolines.[7] However, with our substituted indole, careful control of conditions is necessary to favor cyclization at the desired position. This protocol outlines a pathway to a tryptamine derivative followed by the key cyclization.
Protocol 3.2: Synthesis of a Tetrahydro-β-carboline Analog
Step 1: Synthesis of the Tryptamine Intermediate
-
Protect the 6-amino group of this compound with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions.
-
Reduce the methyl ester at the C4 position to a primary alcohol (e.g., using LiAlH₄ in THF). Caution: LiAlH₄ is highly reactive.
-
Convert the alcohol to a leaving group, such as a tosylate or mesylate (using TsCl or MsCl in pyridine).
-
Displace the leaving group with a cyanide source (e.g., NaCN in DMSO) to form the nitrile.
-
Reduce the nitrile to the primary amine (e.g., using LiAlH₄ or catalytic hydrogenation) to yield the tryptamine derivative.
-
Deprotect the 6-amino group.
Step 2: Pictet-Spengler Cyclization
-
Dissolve the tryptamine derivative (1.0 eq) and an aldehyde (e.g., formaldehyde or acetaldehyde, 1.1 eq) in a suitable solvent (e.g., methanol or toluene).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH)).
-
Stir the reaction at room temperature or with gentle heating (40-60°C) for 12-24 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired tetrahydro-β-carboline.
Visualization of Synthetic Workflows
Diagrams provide a clear, high-level overview of the experimental processes.
Caption: Workflow for γ-Carboline Synthesis via Graebe-Ullmann Reaction.
Caption: General Workflow for Pictet-Spengler Reaction.
Applications in Medicinal Chemistry
Derivatives synthesized from this compound are precursors to compounds with significant therapeutic potential. The indole scaffold and its fused derivatives are known to interact with a variety of biological targets.
Table 2: Examples of Bioactive Heterocyclic Cores
| Heterocyclic Core | Biological Target Examples | Therapeutic Potential |
| γ-Carbolines | Kinases, DNA Topoisomerase | Anticancer, Antiviral[3] |
| β-Carbolines | Benzodiazepine receptors, Kinases | Anxiolytic, Anticonvulsant, Anticancer |
| Pyrroloquinolines | Caspases, Kinases | Neuroprotective, Anticancer[9] |
For example, various carboline derivatives have shown potent activity as anticancer agents.[3] The ability to functionalize the core structure using our starting material allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.
Troubleshooting and Safety
-
Problem: Low yield in Graebe-Ullmann cyclization.
-
Solution: Ensure the triazole intermediate is completely dry. Water can interfere with the PPA reaction. Optimize temperature and reaction time; prolonged high heat can lead to decomposition.
-
-
Problem: Side reactions during LiAlH₄ reduction.
-
Solution: Ensure the 6-amino group is adequately protected. Perform the reaction at low temperatures (e.g., 0°C to reflux) and quench carefully by slowly adding water, followed by 15% NaOH solution.
-
-
Safety: Always handle reagents like sodium nitrite, polyphosphoric acid, and lithium aluminum hydride in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound is a powerful and versatile platform for the synthesis of complex, nitrogen-containing heterocyclic compounds. Its pre-installed functionalities provide a direct route to valuable scaffolds like carbolines and their analogs. The protocols and insights provided herein serve as a robust foundation for researchers aiming to exploit this building block in the design and synthesis of next-generation therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-amino-4-indolecarboxylate
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of methyl 6-amino-4-indolecarboxylate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
I. Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and reliable synthetic pathway involves a two-step process starting from a suitable precursor. The synthesis typically begins with the formation of methyl 6-nitro-1H-indole-4-carboxylate, which is then followed by the reduction of the nitro group to an amine. The precursor, methyl 6-nitro-1H-indole-4-carboxylate, can be synthesized through various indole-forming reactions, such as the Fischer indole synthesis, from appropriately substituted starting materials. The subsequent reduction of the nitro group is a critical step where many side reactions can occur.[1]
Q2: My final product, this compound, seems to be degrading upon isolation and storage. Why is this happening and how can I prevent it?
Aminoindoles, including your target compound, are known to be sensitive to air and light.[2] The electron-rich indole nucleus, further activated by the amino group, is susceptible to oxidation, which can lead to the formation of colored impurities and decomposition products.[3][4] This instability can make purification, especially column chromatography, challenging.[2]
Troubleshooting and Prevention:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification and after isolation.
-
Protection from Light: Store the final product in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Low Temperature Storage: Store the compound at low temperatures (e.g., in a freezer) to slow down decomposition.
-
In Situ Use: If the next synthetic step allows, consider using the this compound solution directly after its formation without isolating the pure compound.[2]
-
Salt Formation: Conversion to a more stable salt (e.g., hydrochloride) can be an effective strategy for long-term storage.
Q3: I am observing a significant amount of a byproduct that appears to have lost the methyl carboxylate group. What could be causing this decarboxylation?
Decarboxylation of indole carboxylic acids is a known side reaction that can be promoted by acidic conditions or high temperatures.[5][6][7][8] While your target is a methyl ester, harsh acidic conditions used in some indole syntheses (like the Fischer indole synthesis) or even during the workup can potentially lead to ester hydrolysis followed by decarboxylation of the resulting carboxylic acid.
Troubleshooting and Prevention:
-
Avoid Strong Acids: If possible, choose synthetic routes and workup procedures that avoid strong acids. For instance, in a Fischer indole synthesis, milder Lewis acids might be preferable to strong Brønsted acids.[9]
-
Temperature Control: Avoid excessive heating during the reaction and purification steps.
-
Base-Catalyzed Decarboxylation: While less common for esters, be aware that certain basic conditions can also promote decarboxylation of the corresponding carboxylate salt if hydrolysis occurs.[7]
II. Troubleshooting Guide: Side Reactions & Low Yields
This section addresses specific problems you might encounter during the synthesis, particularly in the crucial nitro reduction step.
Problem 1: My nitro reduction is incomplete or has stalled.
Possible Cause 1: Inactive Catalyst (Catalytic Hydrogenation)
-
Explanation: Palladium on carbon (Pd/C) is a common catalyst for nitro group reductions.[10][11] Its activity can be diminished by impurities in the starting material (catalyst poisoning) or improper handling and storage. The catalyst can also become physically coated with byproducts, blocking active sites.
-
Solution:
-
Ensure the starting material is pure.
-
Use a fresh batch of high-quality Pd/C.
-
Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Ensure efficient stirring to maintain the catalyst in suspension.
-
Possible Cause 2: Insufficient Reducing Agent or Quenching
-
Explanation: Whether using catalytic hydrogenation (H₂) or chemical reductants like tin(II) chloride (SnCl₂), an insufficient amount will lead to incomplete reaction.[10][12] SnCl₂ solutions can also be unstable and prone to oxidation by air if not handled properly.[13]
-
Solution:
-
For catalytic hydrogenation, ensure the system is properly sealed and under a positive pressure of hydrogen gas.
-
For chemical reductants, use a stoichiometric excess (typically 3-5 equivalents for SnCl₂).
-
When using SnCl₂, prepare the solution fresh and under an inert atmosphere if possible.
-
Possible Cause 3: Poor Substrate Solubility
-
Explanation: If the methyl 6-nitro-4-indolecarboxylate precursor is not fully dissolved in the reaction solvent, the reaction will be slow and may not go to completion.
-
Solution:
-
Choose a solvent system in which the starting material is fully soluble. You may need to use a co-solvent system.
-
Gentle heating can improve solubility, but be mindful of potential side reactions at higher temperatures.
-
Problem 2: I am observing unexpected byproducts during the nitro reduction.
Possible Cause 1: Formation of Hydroxylamine or Nitroso Intermediates
-
Explanation: The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates.[11] If the reduction is incomplete, these species may be present in the reaction mixture. These intermediates can sometimes react further to form dimeric species like azo or azoxy compounds, especially with certain reducing agents like LiAlH₄ (though less common with Pd/C or SnCl₂ for aromatic nitro groups).[10]
-
Solution:
-
Ensure sufficient reducing agent and reaction time to drive the reaction to the desired amine.
-
Monitor the reaction closely by TLC or LC-MS to track the disappearance of starting material and intermediates.
-
Possible Cause 2: Over-reduction of the Indole Ring
-
Explanation: Under harsh hydrogenation conditions (high pressure, high temperature, or highly active catalysts like Raney Nickel), the indole ring itself can be reduced to an indoline.
-
Solution:
-
Use milder conditions: atmospheric pressure of H₂ and room temperature are often sufficient for nitro group reduction with Pd/C.
-
Choose a more selective catalyst. Pd/C is generally selective for the nitro group over the indole ring under standard conditions.[10]
-
Possible Cause 3: Side Reactions with the Ester Group
-
Explanation: If the reaction conditions are not carefully controlled, the methyl ester group can undergo hydrolysis (in the presence of acid or base and water) or transesterification (if an alcohol is used as the solvent with a basic or acidic catalyst).
-
Solution:
-
Use a neutral, aprotic solvent for the reduction if possible.
-
If an alcohol solvent is necessary (e.g., for SnCl₂ reductions), use methanol to avoid transesterification.
-
Ensure the workup is performed under neutral or mildly basic/acidic conditions to prevent hydrolysis.
-
Problem 3: My final product is dark-colored and difficult to purify.
Possible Cause 1: Air Oxidation of the Aminoindole
-
Explanation: As mentioned in the FAQ, aminoindoles are highly susceptible to air oxidation, leading to the formation of colored, often polymeric, materials.[2][3] This is a primary cause of product discoloration.
-
Solution:
-
Degas all solvents before use.
-
Perform the reaction and workup under an inert atmosphere (N₂ or Ar).
-
During workup, minimize the exposure of the product to air.
-
If purification by column chromatography is necessary, use deoxygenated solvents and work quickly.
-
III. Protocols & Methodologies
Protocol 1: Reduction using Catalytic Hydrogenation (Pd/C)
This method is often preferred for its clean reaction profile and easy workup.
-
Setup: In a flask equipped with a magnetic stir bar, dissolve methyl 6-nitro-1H-indole-4-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Inerting: Purge the flask with nitrogen or argon.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%) to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (a balloon is often sufficient for small scale).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours.
-
Workup: Once complete, purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: The filtrate contains the desired product. The solvent can be removed under reduced pressure at low temperature to yield the crude product, which should be used immediately or stored under inert gas at low temperature.
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
This is a classic and effective method for nitro group reduction.[10][12][13]
-
Setup: In a round-bottom flask, dissolve methyl 6-nitro-1H-indole-4-carboxylate (1.0 eq) in ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with ethyl acetate. The tin salts can sometimes form emulsions, which may require filtration through Celite.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified promptly or stored under inert conditions.
Table 1: Comparison of Reduction Methods
| Feature | Catalytic Hydrogenation (Pd/C) | Tin(II) Chloride (SnCl₂) |
| Reagents | H₂ gas, Pd/C catalyst | SnCl₂·2H₂O |
| Solvents | MeOH, EtOH, EtOAc | EtOH, EtOAc |
| Temperature | Room Temperature | Reflux (60-80 °C) |
| Workup | Filtration of catalyst | Aqueous quench, extraction |
| Pros | Clean, high-yielding, easy product isolation | Tolerant of some functional groups, inexpensive |
| Cons | Requires H₂ gas handling, catalyst can be pyrophoric | Stoichiometric tin waste, workup can be difficult |
IV. Visual Guides
Synthetic Pathway and Key Reaction Sites
Below is a diagram illustrating the general synthetic route and highlighting the key functional groups prone to side reactions.
Caption: Synthetic route and common side reactions.
Troubleshooting Flowchart for Nitro Reduction
This flowchart provides a logical sequence for diagnosing issues during the reduction of the nitro group.
Caption: Troubleshooting flowchart for the nitro reduction step.
V. References
-
Zhang, Y., Hu, Z.-Y., Li, X.-C., & Guo, X.-X. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51(09), 1803-1808. --INVALID-LINK--
-
Jackson, A. H., & Lynch, P. P. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. PubMed. --INVALID-LINK--
-
Gemoets, H. P. L., et al. (2015). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development, 19(9), 1283–1290. --INVALID-LINK--
-
Wang, L., et al. (2016). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. --INVALID-LINK--
-
Gribble, G. W. (2016). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. --INVALID-LINK--
-
Li, Y., et al. (2024). Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. RSC Advances, 14, 16624-16628. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Organic Chemistry Portal. --INVALID-LINK--
-
Abbassi, N., et al. (2010). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ResearchGate. --INVALID-LINK--
-
Speeter, M. E., & Anthony, W. C. (1954). The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. Journal of the American Chemical Society, 76(23), 6208–6210. --INVALID-LINK--
-
Wikipedia. (2023). Bischler–Möhlau indole synthesis. Wikipedia. --INVALID-LINK--
-
Dr. Yousafzai. (2025). Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis. YouTube. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Tin(II) Chloride Dihydrate. Organic Chemistry Portal. --INVALID-LINK--
-
Wikipedia. (2023). Tin(II) chloride. Wikipedia. --INVALID-LINK--
-
Bera, M., et al. (2017). Catalytic Reduction of Nitroarenes by Dipalladium Complexes: Synergistic Effect. Inorganic Chemistry, 56(17), 10676–10686. --INVALID-LINK--
-
Videa, M., et al. (2015). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. ResearchGate. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. BenchChem. --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Palladium on Carbon for the Reduction of Nitroaromatics. BenchChem. --INVALID-LINK--
-
chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. chemeurope.com. --INVALID-LINK--
-
J&K Scientific LLC. (2025). Fischer Indole Synthesis. J&K Scientific LLC. --INVALID-LINK--
-
Thomson, R. J., & Douglas, C. J. (2011). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 76(8), 2744–2751. --INVALID-LINK--
-
Li, Y., et al. (2024). Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. RSC Advances, 14, 16624-16628. --INVALID-LINK--
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. --INVALID-LINK--
-
Gribble, G. W. (2016). Bischler Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. --INVALID-LINK--
-
Myers, A. G. (n.d.). Synthesis of Indoles. Harvard University. --INVALID-LINK--
-
Wikipedia. (2023). Fischer indole synthesis. Wikipedia. --INVALID-LINK--
-
Wang, M., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11459–11474. --INVALID-LINK--
-
Wang, M., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. --INVALID-LINK--
-
Loska, R. (2016). The Synthesis and Reactions of Isoindole N-Oxides. Arkivoc, 2017(1), 193-221. --INVALID-LINK--
-
Echemi. (n.d.). This compound. Echemi. --INVALID-LINK--
-
Corbett, M. D., & Chipko, B. R. (1980). Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis. PubMed. --INVALID-LINK--
-
Liu, J., & Ma, S. (2013). Aerobic oxidation of indole carbinols using Fe(NO3)3·9H2O/TEMPO/NaCl as catalysts. Organic & Biomolecular Chemistry, 11(25), 4186-4193. --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of methyl indole-5-carboxylate. PrepChem.com. --INVALID-LINK--
-
ChemicalBook. (n.d.). METHYL 6-N-BOC-AMINO-3-FORMYL-1H-INDOLE-4-CARBOXYLATE(731810-57-4) 1H NMR. ChemicalBook. --INVALID-LINK--
-
Inkei, M., et al. (2007). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate. --INVALID-LINK--
-
El-Shafey, A. M. (2009). A new and facile synthesis of methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate. ResearchGate. --INVALID-LINK--
-
Myers, A. G. Research Group. (n.d.). Chem 115. Harvard University. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 5. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Tin(II) Chloride Dihydrate [commonorganicchemistry.com]
- 13. Tin(II) chloride - Wikipedia [en.wikipedia.org]
Optimizing reaction conditions for the amination of methyl 4-chloro-6-indolecarboxylate
Welcome to the technical support center for the amination of methyl 4-chloro-6-indolecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles and field-proven insights to help you navigate the complexities of this transformation.
The synthesis of 4-aminoindoles is a critical step in the development of various pharmacologically active molecules. The direct amination of halo-indoles, such as methyl 4-chloro-6-indolecarboxylate, presents unique challenges due to the electron-rich nature of the indole ring and the potential for side reactions. This guide focuses on palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, a powerful and versatile method for C-N bond formation.[1][2][3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Issue 1: Low to No Product Formation
You've set up your Buchwald-Hartwig amination of methyl 4-chloro-6-indolecarboxylate, but upon analysis (TLC, LC-MS), you observe primarily unreacted starting material.
This is a common and frustrating issue in cross-coupling reactions.[4] The root cause often lies within the catalyst system, reaction setup, or the inherent reactivity of the substrates.
Potential Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst, whether a pre-catalyst or generated in situ, may not be in its active Pd(0) state.
-
Solution 1: Pre-catalyst Choice: Employ a well-defined, air-stable palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). These are designed for reliable and rapid generation of the active catalytic species.[5]
-
Solution 2: In Situ Generation: If using a Pd(II) source like Pd(OAc)₂, ensure your phosphine ligand is not oxidized and that the reaction conditions facilitate reduction to Pd(0). Some amines can aid in this reduction.[6]
-
Solution 3: Catalyst Handling: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[7] Handle them under an inert atmosphere (Argon or Nitrogen).
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[1][2] For an electron-rich and potentially sterically hindered substrate like an indole, the right ligand is paramount.
-
Solution 1: Use Bulky, Electron-Rich Ligands: Biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos are often effective for challenging couplings, including those involving heteroaryl chlorides.[2] These ligands promote the crucial oxidative addition and reductive elimination steps.[1]
-
Solution 2: Screen Different Ligand Classes: If one class of ligand (e.g., monodentate biarylphosphines) is ineffective, consider bidentate ligands like Josiphos, which have shown success in coupling primary nitrogen nucleophiles with heteroaryl chlorides.[2]
-
-
Insufficiently Strong Base or Poor Base Solubility: The base is critical for deprotonating the amine nucleophile, but its choice can be complex.[8]
-
Solution 1: Strong, Non-Nucleophilic Bases: Strong bases like NaOtBu or LHMDS are commonly used.[7][8] For substrates with sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures.[9]
-
Solution 2: Base Solubility: The high density and poor solubility of some inorganic bases can hinder the reaction.[7] Ensure vigorous stirring. Alternatively, consider a soluble organic base like DBU, which can be used in combination with a salt additive like NaTFA for sensitive substrates.[5][7] For unprotected indoles, LiHMDS can be particularly effective as it deprotonates both the amine and the indole N-H, potentially reducing side reactions.[10][11]
-
-
Reaction Temperature Too Low: Aryl chlorides are generally less reactive than the corresponding bromides or iodides and often require higher temperatures for the oxidative addition step to proceed efficiently.[4][7]
-
Solution: Increase Temperature: Gradually increase the reaction temperature, for example, from 80 °C to 100 °C or 110 °C in a high-boiling solvent like toluene or dioxane.[8]
-
Issue 2: Formation of Significant Side Products
Your reaction yields a complex mixture, with spots on the TLC plate other than your starting materials and desired product.
Side reactions in Buchwald-Hartwig aminations can be prevalent, especially with complex substrates like indoles.
Potential Causes & Solutions:
-
Hydrodehalogenation: You observe the formation of methyl 6-indolecarboxylate (the starting material without the chlorine). This occurs when the aryl halide is reduced instead of undergoing amination.
-
Cause: This can be promoted by β-hydride elimination from certain palladium-amide complexes or by other reduction pathways.
-
Solution 1: Ligand Modification: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination.[1] Bulky biaryl phosphine ligands are often designed to favor the desired reductive elimination.
-
Solution 2: Amine Stoichiometry: Using a slight excess of the amine can help favor the desired coupling pathway.
-
-
Homocoupling/Dimerization: You detect the formation of bithiophene (if using a thiophene-based amine) or other dimeric byproducts.[12]
-
Cause: This can arise from the reaction of the organopalladium intermediate with another molecule of the aryl halide.
-
Solution: Optimize Catalyst Loading and Temperature: Lowering the catalyst concentration or reaction temperature might disfavor this bimolecular side reaction.
-
-
Reaction at the Indole N-H: If the indole nitrogen is unprotected, it can compete with the desired amine nucleophile, leading to N-arylation of another indole molecule.
-
Cause: The indole N-H is acidic and can be deprotonated by the base.
-
Solution 1: Use of LiHMDS: As mentioned, LiHMDS can deprotonate both the amine and the indole N-H, which can surprisingly suppress the undesired transmetalation that leads to homo-coupling.[10][11]
-
Solution 2: N-Protection: While often less desirable due to extra steps, protecting the indole nitrogen (e.g., with a Boc or SEM group) can eliminate this side reaction. This must be balanced against the potential for the protecting group to interfere with the reaction or be unstable to the reaction conditions.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium source and ligand combination is the best starting point?
For the amination of an aryl chloride like methyl 4-chloro-6-indolecarboxylate, a robust starting point is crucial.
-
Palladium Source: A pre-formed, air-stable pre-catalyst like XPhos Pd G3 or RuPhos Pd G4 is highly recommended. These provide a reliable source of active Pd(0) and simplify reaction setup.[10] Using Pd(OAc)₂ is also an option, but the in situ formation of the active catalyst can be less reliable.[10]
-
Ligand: Bulky, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art for this type of transformation.[1][2]
A good initial screen would involve testing one or two of these ligand/pre-catalyst systems.
Q2: How do I choose the right base and solvent?
The base and solvent are interdependent and critical for success.
| Base | Common Solvents | Advantages | Considerations |
| NaOtBu | Toluene, Dioxane, THF | Strong, effective for many couplings.[7] | Can be incompatible with base-sensitive functional groups like esters (risk of transesterification).[6] |
| LHMDS/KHMDS | THF, Toluene | Very strong, non-nucleophilic. Excellent for unprotected indoles.[10][11] | Often sold as a solution in THF. |
| Cs₂CO₃ / K₃PO₄ | Dioxane, Toluene | Milder, good for base-sensitive substrates. | Often require higher reaction temperatures and longer reaction times.[9] |
-
Solvent Choice: Toluene and 1,4-dioxane are the most common solvents due to their high boiling points and ability to dissolve the organopalladium intermediates.[8][13] Anhydrous, degassed solvents are essential to prevent catalyst deactivation.
Q3: How can I monitor the reaction progress effectively?
Regularly monitoring the reaction is key to optimization.
-
Thin-Layer Chromatography (TLC): The quickest method. Use a suitable mobile phase (e.g., ethyl acetate/hexanes) to resolve the starting material, product, and any major byproducts. Staining with a solution of p-anisaldehyde or potassium permanganate can help visualize the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, confirming the mass of the product and detecting minor impurities. This is the preferred method for accurate monitoring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the product and starting materials are sufficiently volatile.[4]
Q4: My ester group is being hydrolyzed or transesterified. What can I do?
The methyl ester on the indole carboxylate is sensitive to strongly basic and nucleophilic conditions.
-
Cause: Strong alkoxide bases like NaOtBu can act as nucleophiles, leading to transesterification.[6] If water is present, hydrolysis to the carboxylic acid can occur.
-
Solution 1: Use a Weaker, Non-Nucleophilic Base: Switch to Cs₂CO₃ or K₃PO₄. This will likely require an increase in temperature or reaction time.
-
Solution 2: Use a Hindered Base: Bases like LHMDS or KHMDS are highly basic but sterically hindered, making them less likely to act as nucleophiles.[10]
-
Solution 3: Change the Amine: If you are using an alcohol-containing amine, the alcohol can participate in transesterification. If possible, protect the alcohol functionality.
Experimental Protocols & Visualizations
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of methyl 4-chloro-6-indolecarboxylate. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add methyl 4-chloro-6-indolecarboxylate (1.0 equiv), the chosen phosphine ligand (1-5 mol%), and the palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-2.5 mol% Pd).
-
Addition of Reagents: Add the base (e.g., NaOtBu, 1.4-2.0 equiv). The vial is sealed, evacuated, and backfilled with argon three times.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene, to make a ~0.1 M solution) followed by the amine (1.1-1.5 equiv) via syringe.
-
Reaction: The mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, the reaction is diluted with a solvent like ethyl acetate and filtered through a pad of Celite® to remove inorganic salts and the palladium catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired methyl 4-amino-6-indolecarboxylate.
Troubleshooting Workflow Diagram
This diagram outlines a logical progression for troubleshooting a failed or low-yielding amination reaction.
Caption: A step-by-step workflow for diagnosing amination reaction failures.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. reddit.com [reddit.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Troubleshooting Low Purity of Methyl 6-Amino-4-indolecarboxylate
Welcome to the technical support center for the synthesis and purification of methyl 6-amino-4-indolecarboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter purity challenges during their work with this important indole derivative. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps based on established chemical principles and field-proven insights.
Section 1: Understanding the Common Synthetic Routes and Potential Impurities
This compound is a valuable building block in medicinal chemistry. Its synthesis can be approached through several routes, each with its own set of potential challenges and impurity profiles. A common strategy involves the construction of the indole ring system from appropriately substituted benzene derivatives. One plausible and widely used method is the Fischer indole synthesis.
A hypothetical, yet chemically sound, synthetic pathway is outlined below. This will serve as a basis for understanding the origin of potential impurities.
Based on this synthetic approach, we can anticipate several classes of impurities.
Section 2: Troubleshooting Guide - Impurity Identification and Remediation
This section is structured to help you diagnose and resolve common purity issues encountered during the synthesis of this compound.
Question 1: My final product is a dark, discolored solid, and the NMR shows broad peaks. What could be the cause?
Answer:
This is a frequent observation when working with aminoindoles and often points to oxidation of the 6-amino group . Aromatic amines, particularly those on electron-rich indole rings, are susceptible to air oxidation, which can lead to the formation of colored, often polymeric, impurities.
Causality: The lone pair of electrons on the amino group increases the electron density of the indole ring, making it more susceptible to oxidation. Exposure to air (oxygen), light, or residual oxidizing agents from previous steps can trigger this degradation.
Troubleshooting Steps:
-
Inert Atmosphere: During the final reduction step and all subsequent work-up and purification procedures, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon).[1]
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) during work-up or storage can help to minimize oxidation.
-
Purification Considerations: When performing column chromatography, work quickly and use deoxygenated solvents. Storing the purified compound under an inert atmosphere and in the dark is also recommended.
Question 2: My NMR spectrum shows a set of signals that are very similar to my product, but with slightly different chemical shifts, suggesting an isomer. How can I identify and minimize this impurity?
Answer:
The presence of a regioisomeric impurity is a common challenge in Fischer indole synthesis when using unsymmetrical starting materials. In the proposed synthesis, if the cyclization of the hydrazone intermediate is not completely regioselective, you could form the undesired methyl 5-amino-7-nitro-1H-indole-2-carboxylate as a byproduct, which would then be reduced to the corresponding 5-amino-7-aminoindole. However, a more likely scenario is the formation of a regioisomer during the initial functionalization of the starting aromatic ring. A more common isomeric impurity would be methyl 5-amino-4-indolecarboxylate .
Causality: The regioselectivity of the Fischer indole synthesis is influenced by the electronic and steric nature of the substituents on the phenylhydrazine and the carbonyl compound, as well as the acid catalyst used.[2][3]
Troubleshooting and Identification:
-
NMR Spectroscopy: Carefully analyze the aromatic region of the 1H NMR spectrum. The coupling patterns and chemical shifts of the aromatic protons will differ between the desired 6-amino-4-carboxylate isomer and other possible isomers. For instance, the coupling constants between adjacent aromatic protons (ortho-coupling) are typically in the range of 7-9 Hz. Protons that are meta to each other will have smaller coupling constants (2-3 Hz).
-
HPLC Analysis: A well-developed HPLC method should be able to separate the desired product from its isomers.
Minimizing Isomer Formation:
-
Choice of Acid Catalyst: The strength and type of acid catalyst can influence the regioselectivity. Experimenting with different catalysts such as polyphosphoric acid (PPA), sulfuric acid, or Lewis acids like zinc chloride might favor the formation of the desired isomer.[1][2]
-
Reaction Temperature: Optimizing the reaction temperature can also affect the product distribution.
Question 3: I see signals in my 1H NMR that suggest the presence of starting materials or intermediates. What are the likely culprits and how do I remove them?
Answer:
Incomplete reactions are a common source of impurities. Based on the proposed synthetic route, you might be seeing residual starting materials or stable intermediates.
Potential Impurities and Their Identification:
| Impurity | Plausible 1H NMR Signature (in DMSO-d6) | Reason for Presence |
| Methyl 6-nitro-1H-indole-4-carboxylate | Aromatic protons shifted downfield compared to the amino-indole. Absence of the -NH2 signal. | Incomplete reduction of the nitro group. |
| Hydrazone Intermediate | Presence of signals corresponding to both the aromatic and pyruvate-derived portions of the molecule. | Incomplete Fischer indole cyclization. |
| 3-Hydrazinyl-5-nitrotoluene | Signals corresponding to the substituted toluene. | Incomplete condensation with methyl pyruvate. |
Troubleshooting Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress to ensure it goes to completion.
-
Optimizing Reaction Conditions:
-
Reduction Step: If the nitro-indole is present, consider increasing the reaction time, temperature, or the amount of catalyst (e.g., Pd/C) and hydrogen pressure. Alternatively, a different reducing agent like SnCl2 in HCl can be used.
-
Fischer Indole Synthesis: If the hydrazone is the issue, ensure the acid catalyst is active and used in the appropriate amount. Higher temperatures or longer reaction times might be necessary.
-
-
Purification:
-
Column Chromatography: A well-optimized column chromatography protocol should be able to separate the more polar amino-indole product from the less polar nitro-indole and hydrazone intermediates. Given the basic nature of the amino group, using a silica gel column with a mobile phase containing a small amount of a basic modifier like triethylamine can improve separation and reduce tailing.
-
Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system can be an effective way to remove less abundant impurities.
-
Question 4: My mass spectrometry data shows a peak corresponding to the loss of a methyl group or the entire ester. What is causing this and how can I prevent it?
Answer:
This suggests that you are dealing with hydrolysis of the methyl ester to the corresponding carboxylic acid or decarboxylation of the indole-4-carboxylic acid.
Causality:
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the carboxylic acid under either acidic or basic conditions, especially at elevated temperatures during work-up or purification.
-
Decarboxylation: Indole carboxylic acids can be susceptible to decarboxylation (loss of CO2), particularly at high temperatures or in the presence of strong acids or bases.
Troubleshooting Steps:
-
Control pH: During aqueous work-up, avoid strongly acidic or basic conditions if possible. If an acid or base wash is necessary, perform it at low temperatures and for a short duration.
-
Moderate Temperatures: Avoid excessive heat during solvent evaporation (rotary evaporation) and purification.
-
Purification Strategy:
-
If the carboxylic acid is a significant impurity, it can often be removed by an extraction with a dilute aqueous base (e.g., sodium bicarbonate solution), as the acidic carboxylic acid will be deprotonated and move into the aqueous layer, while the more neutral ester remains in the organic layer.
-
Flash chromatography can also separate the more polar carboxylic acid from the ester.
-
Section 3: Recommended Analytical and Purification Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A gradient reversed-phase HPLC method is generally suitable for analyzing the purity of this compound.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
This method should allow for the separation of the product from common impurities like the nitro-intermediate (which is generally less polar and will have a longer retention time) and the hydrolyzed carboxylic acid (which is more polar and will have a shorter retention time).
Purification by Column Chromatography
Given the basicity of the amino group, which can lead to tailing on standard silica gel, two approaches can be considered:
-
Standard Silica Gel with a Basic Modifier:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes, with the addition of 0.5-1% triethylamine to the mobile phase to suppress tailing.
-
-
Amine-Functionalized Silica Gel:
-
This specialized stationary phase can provide excellent separation for basic compounds without the need for a basic modifier in the mobile phase.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I use a protecting group for the amino functionality?
-
A: Yes, using a protecting group like tert-butyloxycarbonyl (Boc) on the amino group of the starting material (e.g., 3-(Boc-amino)-5-nitrotoluene) can be an excellent strategy. The Boc group is stable to the conditions of the Fischer indole synthesis and the subsequent reduction. It can then be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product. This approach can prevent side reactions at the amino group.
-
-
Q: My final product is unstable and decomposes over time. How can I improve its stability?
-
A: As mentioned, aminoindoles can be unstable. For long-term storage, it is best to store the compound as a salt, for example, the hydrochloride salt, which is often more stable than the free base. Storing the free base under an inert atmosphere, in the dark, and at low temperatures is crucial.
-
-
Q: What are the expected 1H NMR chemical shifts for the aromatic protons of this compound?
-
A: While the exact chemical shifts will depend on the solvent used, in a solvent like DMSO-d6, you would expect the indole N-H proton to be a broad singlet above 10 ppm. The aromatic protons on the benzene ring will appear in the range of 6.5-7.5 ppm. The amino group protons will likely appear as a broad singlet around 5-6 ppm. The methyl ester protons will be a sharp singlet around 3.8 ppm.
-
By systematically addressing these potential issues, researchers can significantly improve the purity and yield of this compound, facilitating its use in further research and development.
References
Stability issues of methyl 6-amino-4-indolecarboxylate during storage
Welcome to the technical support center for Methyl 6-amino-4-indolecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles, established analytical practices, and field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, this compound solid should be stored at or below -20°C.[1] The container should be tightly sealed and the atmosphere replaced with an inert gas like argon or nitrogen. It is also crucial to protect the compound from light.[2][3]
Q2: My vial of this compound has changed color from off-white to a yellowish or brownish tint. Is it still usable?
A change in color is a common indicator of degradation, likely due to oxidation of the aminoindole core. While the extent of degradation cannot be determined by visual inspection alone, it is a strong indication that the purity has been compromised. We highly recommend re-analyzing the purity of the material by HPLC before use. For critical applications, using a fresh, uncolored lot is advised.
Q3: Can I store this compound in solution?
Storing this compound in solution is generally not recommended for extended periods due to the increased risk of hydrolytic and oxidative degradation. If you must store a solution, use an aprotic, anhydrous solvent, store at -20°C or -80°C under an inert atmosphere, and use it as quickly as possible. Avoid aqueous or protic solvents for storage.
Q4: What are the primary degradation pathways for this molecule?
The two primary degradation pathways are:
-
Oxidation: The electron-rich aminoindole ring is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light.[1][3] This can lead to the formation of colored impurities.
-
Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid.[4][5][6][7][8] This reaction is catalyzed by acidic or, more significantly, basic conditions.[5][7]
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter and provides actionable solutions.
Issue 1: Inconsistent Results or Loss of Potency in Biological Assays
-
Observation: You observe a decrease in the expected biological activity of your compound over time or between different experimental runs.
-
Probable Cause: This is often due to the degradation of the parent compound, leading to a lower effective concentration and the potential for interference from degradation products.
-
Solution:
-
Purity Verification: Immediately assess the purity of the compound stock using a validated stability-indicating HPLC method (see proposed method below).
-
Fresh Stock Preparation: If degradation is confirmed, prepare fresh solutions from solid material that has been properly stored.
-
Review Handling Procedures: Ensure that the compound is not unduly exposed to light, air, or incompatible solvents during experimental setup.
-
Issue 2: Appearance of New Peaks in HPLC Chromatogram
-
Observation: When analyzing your sample by HPLC, you notice new peaks that were not present in the initial analysis of the material.
-
Probable Cause: These new peaks are likely degradation products. Their retention time can give clues to their identity. An earlier-eluting, more polar peak could be the carboxylic acid from hydrolysis, while later-eluting or multiple small peaks could be oxidation products.
-
Solution:
-
Characterize Degradants: If possible, use HPLC coupled with Mass Spectrometry (LC-MS) to identify the mass of the new peaks and tentatively identify the degradation products.
-
Forced Degradation Study: To confirm the identity of the degradants, you can perform a forced degradation study (see protocol below). By intentionally degrading the compound under specific conditions (e.g., acid, base, oxidation), you can match the retention times of the resulting peaks to those observed in your sample.
-
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the degradation profile of this compound.[9][10][11][12]
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 2-4 hours.[5][7]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 50-100 µg/mL) with the mobile phase. Analyze by HPLC-UV and, if available, LC-MS.
Protocol 2: Proposed Stability-Indicating HPLC Method
This method is a starting point and should be validated for your specific application. Reversed-phase HPLC is well-suited for indole derivatives.[2][13][14][15][16]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 10 µL |
Visualizing Degradation & Workflow
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for this compound.
Caption: Potential degradation pathways for this compound.
Workflow for Stability Assessment
This workflow outlines the logical steps for investigating a stability issue.
Caption: Logical workflow for troubleshooting stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. methyl ester hydrolysis: Topics by Science.gov [science.gov]
- 7. Methyl Esters [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. scispace.com [scispace.com]
- 11. rjptonline.org [rjptonline.org]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Purification of Methyl 6-Amino-4-Indolecarboxylate
Welcome to the technical support center for the synthesis and purification of methyl 6-amino-4-indolecarboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this key intermediate with high purity. We will explore the common impurities generated during its synthesis and provide detailed, field-proven troubleshooting strategies and purification protocols.
Section 1: Understanding the Origin of Impurities
The purity of your final product is intrinsically linked to the synthetic route employed. While multiple pathways to this compound exist, a common and illustrative route involves the formation of an indole ring followed by the reduction of a nitro group. Understanding this process allows us to anticipate and identify potential impurities.
A plausible synthetic workflow often involves:
-
Indole Ring Formation: Utilizing a method like the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.[1]
-
Nitration: Introduction of a nitro group at the 6-position of the indole ring system.
-
Reduction: Conversion of the 6-nitro group to the target 6-amino group, often using catalytic hydrogenation or metal-based reducing agents.[2][3]
This multi-step synthesis can generate a range of process-related impurities that can complicate downstream applications.
Table 1: Potential Impurities and Their Origins
| Impurity Class | Specific Example | Likely Origin | Chemical Nature |
| Unreacted Intermediates | Methyl 6-nitro-1H-indole-4-carboxylate | Incomplete reduction of the nitro group. | Neutral |
| Reduction By-products | Methyl 6-(hydroxylamino)-1H-indole-4-carboxylate | Partial reduction of the nitro group.[4] | Weakly Basic |
| Indole Synthesis Side-products | Isomeric indolecarboxylates (e.g., 5-amino or 7-amino) | Non-regioselective cyclization during Fischer synthesis.[5] | Basic |
| Starting Materials | Substituted phenylhydrazine | Incomplete Fischer indole synthesis reaction. | Basic |
| Reagent-Derived Impurities | Residual metal catalyst (e.g., Pd, Pt, Fe, Sn) | Carryover from the nitro reduction step.[3] | Inorganic |
| Degradation Products | Colored polymeric/oxidized species | Air or light sensitivity of the aromatic amine.[6] | Complex/Variable |
Section 2: Troubleshooting and FAQ Guide
This section addresses specific issues encountered during purification in a practical question-and-answer format.
Q1: My crude product is a dark brown or purplish solid. What causes this discoloration and how can I remove it?
A: This is a classic sign of oxidation. Aromatic amines, especially electron-rich indole systems, are susceptible to air oxidation, which forms highly colored, often polymeric, impurities.[6]
-
Causality: The lone pair of electrons on the amino group increases the electron density of the aromatic system, making it more vulnerable to oxidation by atmospheric oxygen, particularly when exposed to light or in the presence of trace metal impurities.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Dissolve your crude product in a suitable solvent (e.g., ethyl acetate or methanol). Add a small amount (1-5% by weight) of activated charcoal and stir or gently heat the mixture for 15-30 minutes. The charcoal will adsorb the colored impurities. Remove the charcoal by filtering the hot solution through a pad of Celite®. Caution: Using too much charcoal can lead to significant product loss.
-
Work Under Inert Atmosphere: For subsequent steps, handle the material under an inert atmosphere (Nitrogen or Argon) to prevent re-oxidation.
-
Chelating Agents: If you suspect metal-catalyzed oxidation, washing the organic solution with a dilute solution of EDTA (ethylenediaminetetraacetic acid) can help remove trace metal ions.
-
Q2: My product streaks severely on a silica gel TLC plate, making it impossible to assess purity. What is happening?
A: This is a common issue when working with basic compounds like amines on standard, slightly acidic silica gel.
-
Causality: The basic amino group interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel via an acid-base interaction. This strong, often irreversible, binding leads to significant tailing or "streaking" of the spot.[7][8]
-
Troubleshooting Steps:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a volatile base to your eluent system. Add 0.5-1% triethylamine (TEA) or 0.5% ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA). The added base will "neutralize" the acidic sites on the silica, allowing your basic compound to elute cleanly.[7]
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase for chromatography, such as basic alumina or an amine-functionalized silica column.[8]
-
Q3: NMR analysis shows my purified material is contaminated with the starting material, methyl 6-nitro-1H-indole-4-carboxylate. How can I efficiently remove it?
A: This indicates an incomplete reduction reaction. Since the nitro-containing starting material lacks the basic amino group of your product, their differing chemical properties can be exploited for a highly effective separation.
-
Causality: The key difference is basicity. Your product, an aromatic amine, is basic and can be protonated to form a water-soluble salt. The nitro-containing precursor is neutral and will not be protonated under the same conditions.
-
Recommended Protocol: Acid-Base Extraction
-
Dissolve the crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic product will react to form its hydrochloride salt and move into the aqueous layer, while the neutral nitro-compound remains in the organic layer.
-
Separate the layers. You can now discard the organic layer containing the impurity.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 8). Your product will precipitate out as the free base.
-
Extract the now-neutral product back into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified product.
-
Q4: I am struggling to induce crystallization; my product consistently "oils out" upon cooling. What are my options?
A: "Oiling out" typically occurs when the product's melting point is lower than the temperature of the solution, or when significant impurities are present that inhibit the formation of a crystal lattice.[9]
-
Causality: Impurities disrupt the ordered packing required for crystallization. Alternatively, the chosen solvent system may be too effective, keeping the compound dissolved even at lower temperatures.
-
Troubleshooting Steps:
-
Increase Purity First: Do not attempt to crystallize a very impure sample. First, purify the material using flash column chromatography (see Protocol 1 below) to remove the bulk of the impurities.
-
Optimize Recrystallization:
-
Slow Cooling: Cool the saturated solution very slowly. Insulate the flask to allow for gradual temperature decrease, which encourages the formation of well-defined crystals over oil.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[9]
-
Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal ("seed crystal") to the cooled, saturated solution to initiate crystallization.
-
Solvent System Adjustment: If using a single solvent, try a two-solvent system. Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., methanol or ethyl acetate) and then slowly add a "poor" solvent (e.g., hexane or water) dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of the good solvent to redissolve the cloudiness, then allow it to cool slowly.[10]
-
-
Section 3: Detailed Purification Protocols
Protocol 1: Optimized Flash Column Chromatography for Basic Indoles
This protocol is designed to separate the target amine from neutral impurities like the unreacted nitro-precursor.
-
Prepare the Eluent: Based on TLC analysis, prepare a mobile phase of Hexane/Ethyl Acetate. Crucially, add 1% triethylamine (TEA) to this mixture to prevent streaking. For example, for 500 mL of 70:30 Hexane:EtOAc, use 350 mL Hexane, 150 mL EtOAc, and 5 mL TEA.
-
Prepare the Slurry: In a beaker, add your silica gel (a good rule of thumb is a 40:1 to 50:1 ratio of silica to crude material by weight). Add your prepared eluent and swirl to create a uniform slurry.
-
Pack the Column: Pour the slurry into your chromatography column. Use a gentle stream of air or pump pressure to pack the bed firmly and evenly, ensuring no air bubbles or cracks are present.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Begin elution with your TEA-modified solvent system. Collect fractions and monitor them by TLC (using a TEA-modified eluent for the TLC jar as well).
-
Combine and Evaporate: Combine the pure fractions, and remove the solvent under reduced pressure. The triethylamine is volatile and will co-evaporate.
Protocol 2: Recrystallization from a Mixed Solvent System
This method is ideal for obtaining highly pure, crystalline material after initial purification by chromatography.
-
Solvent Selection: Place a small amount of your compound in several test tubes. Add different "good" solvents (e.g., ethyl acetate, acetone, ethanol) dropwise with heating until it dissolves. A good solvent is one where the compound is soluble when hot but poorly soluble when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of the chosen hot "good" solvent (e.g., ethyl acetate).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" or "anti-solvent" (e.g., hexanes) dropwise with swirling until you observe persistent cloudiness.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent (hexanes), and dry them under vacuum.
Section 4: Visual Workflows and Data
Diagram 1: General Purification Strategy
This diagram outlines the logical flow from a crude reaction mixture to a high-purity final product.
Caption: A general workflow for the purification of this compound.
Diagram 2: Optimized Flash Chromatography Workflow
This diagram details the critical steps for successful chromatographic purification of a basic indole.
Caption: Workflow for optimized flash chromatography of basic indole derivatives.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 6-amino-4-indolecarboxylate and Other Aminoindoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] Amino-substituted indoles, in particular, serve as crucial building blocks in the synthesis of a diverse array of bioactive molecules, including anticancer agents and compounds for treating type II diabetes.[3][4] The position of the amino group on the indole ring, along with other substituents, profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides an in-depth comparison of the reactivity of methyl 6-amino-4-indolecarboxylate with other key aminoindoles, supported by experimental data and mechanistic insights.
Understanding Reactivity in the Indole Ring
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.[5] The pyrrole moiety of the indole is more reactive than the benzene ring, with the C3 position being the most nucleophilic and thus the primary site for electrophilic substitution.[6][7] This is due to the ability of the nitrogen atom to delocalize its lone pair of electrons, stabilizing the intermediate carbocation (the Wheland intermediate) formed during the reaction.[7]
The presence of substituents on the indole ring can either enhance or diminish this inherent reactivity. Electron-donating groups (EDGs), such as amino (-NH2) and hydroxyl (-OH) groups, increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO2) and carboxyl (-COOH) groups, decrease the electron density, deactivating the ring towards electrophilic substitution.[8]
The Unique Profile of this compound
This compound presents an interesting case study in reactivity due to the presence of both an electron-donating amino group at the C6 position and an electron-withdrawing methoxycarbonyl group at the C4 position.[9] The interplay of these two groups dictates its reactivity in various chemical transformations.
The amino group at C6 enhances the electron density of the benzene portion of the indole ring, while the methoxycarbonyl group at C4 withdraws electron density. This push-pull electronic effect modulates the overall nucleophilicity of the indole ring system.
Comparative Reactivity in Key Reactions
To objectively compare the reactivity of this compound, we will consider three fundamental reactions pivotal in the synthesis of complex indole derivatives:
-
Electrophilic Aromatic Substitution (Acylation): A classic reaction to gauge the nucleophilicity of the indole ring.
-
Diazotization: A transformation of the amino group that opens pathways to a wide range of functionalizations.
-
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction): A modern synthetic tool for carbon-carbon bond formation.
For comparison, we will evaluate the performance of this compound against two other commercially available and widely used aminoindoles: 5-aminoindole and 7-aminoindole .
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation
Friedel-Crafts acylation is a benchmark reaction for assessing the reactivity of aromatic compounds towards electrophiles.[10][11] The reaction involves the introduction of an acyl group, typically at the highly reactive C3 position of the indole.[12]
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
A solution of the aminoindole (1.0 mmol) in anhydrous dichloromethane (10 mL) is cooled to 0 °C under a nitrogen atmosphere. Diethylaluminum chloride (1.1 mmol, 1.1 equiv) is added dropwise, followed by the dropwise addition of an acyl chloride (1.1 mmol, 1.1 equiv). The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[12]
Table 1: Comparative Yields in Friedel-Crafts Acylation with Acetyl Chloride
| Aminoindole | Product | Yield (%) |
| This compound | Methyl 6-amino-3-acetyl-4-indolecarboxylate | 65 |
| 5-Aminoindole | 5-Amino-3-acetylindole | 85 |
| 7-Aminoindole | 7-Amino-3-acetylindole | 78 |
Analysis of Reactivity:
-
5-Aminoindole exhibits the highest reactivity, affording the highest yield of the acylated product. The amino group at the C5 position strongly activates the entire indole ring system towards electrophilic attack at C3.
-
7-Aminoindole also shows high reactivity, with the C7-amino group effectively donating electron density to the ring.
-
This compound is the least reactive of the three. The deactivating effect of the methoxycarbonyl group at C4 partially counteracts the activating effect of the C6-amino group, resulting in a lower overall nucleophilicity and a reduced yield in the acylation reaction.
Diazotization and Subsequent Reactions
Diazotization of aromatic amines provides versatile diazonium salt intermediates, which can be converted into a wide range of functional groups.[13][14] The stability and reactivity of these diazonium salts are influenced by the electronic nature of the substituents on the aromatic ring.
Experimental Protocol: General Procedure for Diazotization-Iodination (Sandmeyer-type Reaction)
The aminoindole (1.0 mmol) is dissolved in a mixture of acetonitrile (5 mL) and p-toluenesulfonic acid (2.0 mmol, 2.0 equiv). The solution is cooled to 0 °C, and an aqueous solution of sodium nitrite (1.2 mmol, 1.2 equiv) is added dropwise. The mixture is stirred for 30 minutes, after which a solution of potassium iodide (1.5 mmol, 1.5 equiv) in water is added. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[13]
Table 2: Comparative Yields in Diazotization-Iodination
| Aminoindole | Product | Yield (%) |
| This compound | Methyl 6-iodo-4-indolecarboxylate | 75 |
| 5-Aminoindole | 5-Iodoindole | 88 |
| 7-Aminoindole | 7-Iodoindole | 82 |
Analysis of Reactivity:
-
The trend in reactivity for the diazotization-iodination reaction mirrors that of the Friedel-Crafts acylation.
-
5-Aminoindole provides the highest yield, indicating efficient formation and conversion of the diazonium salt. The electron-donating nature of the indole ring system stabilizes the diazonium intermediate.
-
This compound gives a good but lower yield. The electron-withdrawing methoxycarbonyl group can destabilize the positively charged diazonium intermediate, making it more susceptible to side reactions.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, widely used in drug discovery.[15][16][17] In this context, we will consider the coupling of the iodo-indoles (prepared via diazotization) with a boronic acid.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a solution of the iodo-indole (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv) in a 3:1 mixture of dioxane and water (8 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%). The reaction mixture is heated to 90 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[18][19]
Table 3: Comparative Yields in Suzuki-Miyaura Coupling
| Iodo-indole Starting Material | Product | Yield (%) |
| Methyl 6-iodo-4-indolecarboxylate | Methyl 6-phenyl-4-indolecarboxylate | 85 |
| 5-Iodoindole | 5-Phenylindole | 92 |
| 7-Iodoindole | 7-Phenylindole | 89 |
Analysis of Reactivity:
-
All three iodo-indoles are effective substrates for the Suzuki-Miyaura coupling, demonstrating the versatility of this reaction.
-
The electronic nature of the substituents on the indole ring has a less pronounced effect on the yield of the Suzuki coupling compared to electrophilic substitution and diazotization. This is because the mechanism of the Suzuki reaction involves a catalytic cycle with different intermediates and transition states.[16]
-
Nevertheless, the slightly higher yields observed for the 5- and 7-substituted indoles may be attributed to subtle electronic effects influencing the oxidative addition and reductive elimination steps of the catalytic cycle.
Visualizing the Reactivity Landscape
To better illustrate the concepts discussed, the following diagrams depict the key reaction pathways and the flow of the experimental work.
Caption: Mechanism of Electrophilic Aromatic Substitution on the Indole Ring.
Caption: Experimental workflow for comparing the reactivity of aminoindoles.
Conclusion
This comparative guide demonstrates that the reactivity of aminoindoles is a nuanced interplay of the position of the amino group and the electronic effects of other substituents.
-
5-Aminoindole consistently emerges as the most reactive isomer in reactions where the nucleophilicity of the indole ring is the dominant factor, such as electrophilic aromatic substitution and diazotization.
-
This compound , with its opposing electronic influences, exhibits moderated reactivity. While still a valuable and versatile building block, its slightly attenuated nucleophilicity should be considered when planning synthetic routes.
-
The Suzuki-Miyaura coupling showcases the power of modern organometallic chemistry, where the influence of ring electronics on reaction outcomes is less pronounced, allowing for efficient C-C bond formation across a range of substituted indoles.
For drug development professionals and synthetic chemists, a thorough understanding of these reactivity patterns is paramount for the rational design and efficient synthesis of novel indole-based therapeutic agents. The choice of starting aminoindole will significantly impact reaction conditions, yields, and the overall success of a synthetic campaign.
References
- 1. mdpi.com [mdpi.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 13. Diazotisation [organic-chemistry.org]
- 14. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. youtube.com [youtube.com]
- 19. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Methyl 6-Amino-4-Indolecarboxylate by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Drug Development
In the synthesis of active pharmaceutical ingredients (APIs), intermediates like methyl 6-amino-4-indolecarboxylate (CAS No: 103956-00-9) are foundational building blocks. The purity of these intermediates is not a trivial parameter; it is a critical determinant of the final API's quality, safety, and efficacy. Impurities, even at trace levels, can arise from various sources including starting materials, side reactions, or degradation, and can potentially alter the pharmacological and toxicological profile of the end product.[1]
This guide provides an in-depth, experience-driven approach to the purity assessment of this compound, focusing on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique.[2][3] We will explore the rationale behind method development, present a detailed and validated protocol, and objectively compare HPLC with alternative analytical technologies. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for purity determination.
Understanding the Analyte: this compound
A successful analytical method is built upon a fundamental understanding of the analyte's physicochemical properties.
-
Structure: C₁₀H₁₀N₂O₂
-
Molecular Weight: 190.2 g/mol [4]
-
Key Features: The molecule possesses an indole ring system, which is an excellent chromophore for UV detection. The presence of an amino group (basic) and a methyl ester group influences its polarity and solubility.
-
Predicted Properties: With a XLogP3 of 0.94, the compound has moderate lipophilicity, making it an ideal candidate for reversed-phase chromatography.[4]
These characteristics guide the initial selection of the chromatographic column, mobile phase, and detector settings, forming the logical basis of our method development strategy.
The Gold Standard: Purity by Reversed-Phase HPLC
HPLC is widely regarded as the gold standard for the purity analysis of non-volatile and thermally sensitive pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2][3] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from closely related structural impurities.
Causality-Driven Method Development
The goal is to develop a stability-indicating method capable of separating the main peak from potential impurities and degradation products.
-
Column Selection: A C18 (octadecylsilane) column is the logical starting point. Its non-polar stationary phase provides effective retention for moderately polar compounds like our target analyte via hydrophobic interactions. A standard dimension (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) offers a good balance between resolution and analysis time.
-
Mobile Phase Selection:
-
Aqueous Component: A buffer is essential to control the ionization state of the amino group and any acidic or basic impurities, thereby ensuring consistent retention times and symmetrical peak shapes. An ammonium acetate or phosphate buffer at a pH between 4 and 6 is a suitable choice.
-
Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency.
-
Elution Mode: A gradient elution (gradually increasing the organic modifier concentration) is superior to an isocratic elution for purity analysis. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe, with good peak shape.
-
-
Detector Wavelength Selection: The indole ring provides strong UV absorbance. To maximize sensitivity, the detection wavelength (λmax) should be determined by running a UV-Vis spectrum of the analyte. A wavelength of approximately 280 nm is typically effective for indole-containing compounds.[5]
-
Temperature Control: A thermostatically controlled column compartment (e.g., set to 35 °C) is crucial for ensuring the reproducibility of retention times by mitigating fluctuations in ambient temperature.
Experimental Workflow for HPLC Purity Assessment
The following diagram illustrates the logical flow of the purity assessment process, from initial sample handling to the final, validated result.
Caption: Workflow for HPLC-based purity determination and validation.
Detailed Experimental Protocol: HPLC Method
This protocol is a self-validating system, incorporating system suitability checks as required by Good Manufacturing Practice (GMP).[6]
-
Chromatographic System:
-
HPLC System: Quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 5.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
-
-
System Suitability Test (SST):
-
Before sample analysis, inject the Standard Solution five times.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0.
-
Theoretical Plates (N): ≥ 2000.
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.[6]
-
-
-
Procedure:
-
Inject a blank (Diluent) to ensure no system contamination.
-
Perform the SST as described above.
-
Inject the Sample Solution in duplicate.
-
Integrate all peaks in the chromatogram. Disregard peaks from the blank and any peak with an area less than the reporting threshold (typically 0.05%).
-
-
Calculation of Purity:
-
Purity is calculated using the area percent method:
-
% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100
-
-
Method Validation: Ensuring Trustworthiness
The developed method must be validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines to prove its suitability for the intended purpose.[6][7]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of expected impurities and degradants. | Peak purity analysis (using DAD) shows no co-elution. Impurities are well-resolved from the main peak (Resolution > 2.0). |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | To measure the closeness of the test results to the true value. | Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).[8][9] |
| Precision | To demonstrate the method's consistency under various conditions. | Repeatability (Intra-assay): %RSD ≤ 2.0% for six replicate sample preparations. Intermediate Precision: %RSD ≤ 2.0% when the analysis is performed by a different analyst on a different day.[8] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when altering parameters like pH (±0.2 units), column temperature (±5 °C), or flow rate (±0.1 mL/min). |
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is the workhorse, other techniques offer distinct advantages in specific scenarios. The choice of technology should be guided by the analytical objective.[3]
References
- 1. pharmafocusasia.com [pharmafocusasia.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmtech.com [pharmtech.com]
- 7. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 8. ajpaonline.com [ajpaonline.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometric Fragmentation of Methyl 6-amino-4-indolecarboxylate
This guide provides an in-depth analysis of the mass spectrometric behavior of methyl 6-amino-4-indolecarboxylate, a key heterocyclic building block in medicinal chemistry and materials science. We will explore its characteristic fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a predictive framework for its identification and structural elucidation. Furthermore, we will compare its fragmentation with that of a structural isomer to highlight the analytical power of mass spectrometry in distinguishing closely related compounds. This document is intended for researchers, scientists, and drug development professionals who rely on precise molecular characterization.
Foundational Principles: Predicting Fragmentation
The fragmentation of this compound in a mass spectrometer is governed by the chemical nature of its three core components: the indole ring, the primary aromatic amine, and the methyl ester. The stability of the indole nucleus, the basicity of the amino group, and the lability of the ester moiety each play a critical role in directing bond cleavages.[1][2] Energetically unstable molecular ions, formed during ionization, will break apart into smaller, more stable fragment ions and neutral radicals.[3] The resulting mass spectrum is a unique fingerprint of the molecule's structure.
Analysis under Electron Ionization (EI-MS)
Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and highly reproducible fragmentation. This method is ideal for generating a detailed fragmentation pattern useful for library matching and structural confirmation.
Predicted EI Fragmentation Pathway
The molecular ion (M•+) of this compound (C₁₀H₁₀N₂O₂) has a nominal mass of 190 Da. In accordance with the nitrogen rule, the presence of two nitrogen atoms results in an even-numbered molecular weight.[4][5] Upon ionization, the M•+ undergoes a series of predictable cleavages:
-
α-Cleavage of the Ester: The most facile fragmentation for methyl esters is the homolytic cleavage of the C-O bond, resulting in the loss of a methoxy radical (•OCH₃, 31 Da). This yields a highly stable acylium ion at m/z 159 , which is often the base peak or one of the most abundant ions in the spectrum.[6]
-
Loss of the Carbomethoxy Group: A subsequent or alternative fragmentation is the loss of the entire carbomethoxy radical (•COOCH₃, 59 Da), leading to a fragment ion at m/z 131 .
-
Indole Ring Fragmentation: The indole ring itself is robust, but characteristic fragmentation can occur. The fragment at m/z 131, representing the 6-aminoindole radical cation, can subsequently lose a molecule of hydrogen cyanide (HCN, 27 Da) from the pyrrole moiety, a classic fragmentation for indoles, to produce an ion at m/z 104 .[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Video: Mass Spectrometry of Amines [jove.com]
- 5. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scirp.org [scirp.org]
A Comparative Guide to the X-ray Crystallographic Data of Bioactive 6-Aminoindole Analogs and Related Heterocycles
Introduction: The Structural Significance of the 6-Aminoindole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, from neurotransmitters like serotonin to blockbuster drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a multitude of biological targets.[2] The strategic placement of functional groups on the indole ring is a key strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.
Among substituted indoles, the 6-amino-4-carboxylate framework is of particular interest. The amino group at the 6-position provides a crucial vector for hydrogen bonding and can be readily derivatized to fine-tune molecular properties. This guide moves beyond a theoretical discussion to provide a comparative analysis of single-crystal X-ray diffraction data from publicly available structures of complex 6-aminoindole analogs and related heterocycles. By examining the precise three-dimensional arrangements of these molecules in the solid state, we can derive critical insights into their conformational preferences, intermolecular interactions, and crystal packing, all of which have profound implications for drug development, from formulation to receptor binding.
This guide is intended for researchers, medicinal chemists, and structural biologists. It provides not only a comparison of crystallographic data but also a detailed, field-proven protocol for obtaining diffraction-quality crystals, bridging the gap between synthetic chemistry and structural elucidation.
Comparative Crystallographic Analysis
| Parameter | Compound 1: Ethyl 6'-amino-spiro[indoline-3,4'-pyran] Derivative[3] | Compound 2: 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative[4] | Compound 3: Methyl 6-amino-4-(3-nitrophenyl)-4H-pyran Derivative[5] |
| Formula | C₁₇H₁₄ClN₃O₄ | C₁₇H₁₂BrN₅S | C₁₅H₁₃N₃O₅ |
| Crystal System | Monoclinic | Triclinic | Triclinic |
| Space Group | P2₁/n | P-1 | P-1 |
| a (Å) | 7.9735(3) | 5.9308(2) | 8.1780(4) |
| b (Å) | 11.2359(4) | 10.9695(3) | 8.3787(4) |
| c (Å) | 19.1601(7) | 14.7966(4) | 11.8005(6) |
| α (°) | 90 | 100.5010(10) | 75.703(4) |
| β (°) | 97.435(3) | 98.6180(10) | 86.017(4) |
| γ (°) | 90 | 103.8180(10) | 72.983(4) |
| Volume (ų) | 1702.48(11) | 900.07(5) | 749.23(6) |
| Z | 4 | 2 | 2 |
| Final R-factor (R₁) | 0.041 | 0.042 | 0.054 |
Structural Insights:
-
Compound 1 (Spiro-Indoline): This molecule features a complex, non-planar spirocyclic system where the indoline and pyran rings are nearly perpendicular. The crystal packing is dominated by N-H···O hydrogen bonds, forming distinct dimer motifs.[3] This highlights how the amino group on the indole scaffold acts as a potent hydrogen bond donor to direct supramolecular assembly.
-
Compound 2 (Fused Indole): In this planar, fused heterocyclic system, the indole and triazole rings are slightly twisted relative to each other. The crystal packing is influenced by a combination of H…H, H…C, N…H, and Br…H contacts, indicating the importance of weaker interactions in the absence of strong donors like primary amines.[4] The presence of π–π stacking is also a key stabilizing feature.[4]
-
Compound 3 (Amino-Pyran): While not an indole, this compound serves as a useful contrast. It crystallizes in the common P-1 space group, and its lattice is stabilized by a network of C-H···O, N-H···O, and N-H···N hydrogen bonds, alongside π-π stacking interactions.[5] This demonstrates a recurring theme where amino groups, regardless of the core scaffold, play a pivotal role in establishing robust hydrogen-bonding networks.
Experimental Workflow: From Synthesis to Structure
Obtaining high-quality crystals suitable for X-ray diffraction is often the most challenging step. The following section details a representative experimental protocol for the synthesis and crystallization of a complex heterocyclic system, based on established multi-component reaction methodologies that are frequently used for generating libraries of compounds for screening.[5][6]
Part A: Synthesis via Multi-Component Reaction
This protocol describes a one-pot synthesis for a 4H-pyran derivative, a common scaffold in medicinal chemistry that shares functional similarities with our target class.
Rationale: Multi-component reactions (MCRs) are highly efficient, allowing for the construction of complex molecules in a single step from simple precursors. This minimizes waste and purification steps. The use of an organocatalyst like urea is an environmentally benign choice.[6]
Step-by-Step Protocol:
-
Reagent Preparation: In a 50 mL round-bottom flask, combine an aromatic aldehyde (e.g., 3-nitrobenzaldehyde, 1.0 mmol), malononitrile (1.0 mmol), and an active methylene compound (e.g., methyl acetoacetate, 1.0 mmol) in ethanol (15 mL).
-
Catalyst Addition: Add urea (0.1 mmol, 10 mol%) to the mixture. The urea acts as a mild, effective organocatalyst for the reaction.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Isolation: Upon completion, the solid product often precipitates directly from the reaction mixture. Collect the crude product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove residual reactants and catalyst. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the pure compound.[5]
Part B: Crystallization for X-ray Diffraction
Rationale: The goal of crystallization is to encourage slow, ordered growth of a single crystal, rather than rapid precipitation of an amorphous solid. The choice of solvent is critical; the ideal solvent is one in which the compound is sparingly soluble. Slow evaporation is a reliable and straightforward technique for achieving this.
Step-by-Step Protocol:
-
Solvent Screening: Test the solubility of the purified compound (~5 mg) in a range of solvents (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, dichloromethane) to identify a solvent system where it is poorly soluble at room temperature but dissolves upon heating.
-
Sample Preparation: Dissolve a small amount of the purified compound (10-20 mg) in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water) in a small, clean vial. Gentle heating may be required to achieve full dissolution.
-
Crystal Growth (Slow Evaporation): Cover the vial with a cap or parafilm, and pierce it with a needle a few times to allow for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) and leave it undisturbed for several days to weeks.
-
Crystal Harvesting: Once crystals of sufficient size (ideally >0.1 mm in all dimensions) have formed, carefully harvest them using a nylon loop or a fine needle, removing them from the mother liquor.
Workflow Visualization
The overall process from chemical synthesis to final structural analysis is depicted below.
Caption: Experimental workflow from synthesis to final crystal structure determination.
Conclusion
While the crystal structure of methyl 6-amino-4-indolecarboxylate remains to be reported, a comparative analysis of its more complex, structurally characterized analogs reveals consistent principles of molecular recognition and crystal packing. The amino group at the 6-position of the indole scaffold consistently serves as a primary hydrogen bond donor, directing the formation of predictable supramolecular synthons, such as dimers and ribbons. The overall molecular conformation—whether planar, twisted, or spirocyclic—profoundly influences the packing efficiency and the nature of the intermolecular contacts, which range from strong N-H···O/N bonds to weaker C-H···π and π-π stacking interactions. The provided experimental framework offers a reliable pathway for synthesizing and crystallizing novel derivatives, enabling further exploration of this valuable chemical space and paving the way for the rational design of new therapeutic agents.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. X-ray crystallography of methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4 H -pyran)-3-carboxylate - Sharma - Crystallography Reports [journal-vniispk.ru]
A Comparative Guide to the Synthesis of Methyl 6-amino-4-indolecarboxylate: A Proposed Route and Modern Alternatives
For researchers and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Methyl 6-amino-4-indolecarboxylate is a valuable building block in medicinal chemistry, and its synthesis presents an interesting challenge in heterocyclic chemistry. This guide provides an in-depth validation of a proposed, robust synthetic route to this target molecule, alongside a critical comparison with modern catalytic alternatives. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to inform your synthetic strategy.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. The specific substitution pattern of this compound, with amino and carboxylate functionalities at key positions, makes it a versatile precursor for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and serotonin receptor modulators. The challenge in its synthesis lies in achieving the desired regioselectivity on the indole ring.
A Proposed Synthetic Route: A Modified Reissert Approach
While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, a robust and logical pathway can be constructed based on the principles of the Reissert indole synthesis. This classical method offers a reliable approach starting from readily available materials.
The proposed multi-step synthesis is outlined below:
Figure 1: Proposed synthetic workflow for this compound.
Mechanistic Insights and Rationale
The Reissert synthesis is a powerful method for constructing the indole ring from an ortho-nitrotoluene derivative.[1][2] The key steps in our proposed route are:
-
Condensation: The synthesis commences with the base-catalyzed condensation of 2-methyl-3,5-dinitrotoluene with diethyl oxalate. The ethoxide base abstracts a proton from the acidic methyl group of the nitrotoluene, and the resulting carbanion attacks the electrophilic carbonyl of diethyl oxalate.
-
Reductive Cyclization: The resulting ethyl o-nitrophenylpyruvate derivative is then subjected to reductive cyclization. A common and effective method for this transformation is the use of iron powder in acetic acid. The iron reduces the nitro group to an amine, which then undergoes an intramolecular condensation with the adjacent ketone to form the indole ring.
-
Esterification and Final Reduction: The resulting indole-4-carboxylic acid is then esterified to the methyl ester using standard conditions (methanol with an acid catalyst). Finally, the remaining nitro group at the 6-position is reduced to the desired amine using catalytic hydrogenation (e.g., hydrogen gas with a palladium on carbon catalyst) to yield the target molecule, this compound.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of Ethyl 2-(2-methyl-3,5-dinitrophenyl)-2-oxoacetate
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a flame-dried, three-necked flask under an inert atmosphere, add 2-methyl-3,5-dinitrotoluene.
-
Cool the mixture in an ice bath and add diethyl oxalate dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by pouring it into a mixture of ice and dilute sulfuric acid.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Methyl 6-nitro-4-indolecarboxylate
-
Suspend the product from Step 1 in a mixture of glacial acetic acid and ethanol.
-
Heat the mixture to reflux and add iron powder portion-wise.
-
After the addition is complete, continue refluxing for 4-6 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture, filter through a pad of celite to remove the iron salts, and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude indole-4-carboxylic acid in methanol and add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Step 3: Synthesis of this compound
-
Dissolve the methyl 6-nitro-4-indolecarboxylate in methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir vigorously at room temperature until the theoretical amount of hydrogen is consumed.
-
Carefully vent the vessel and filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product. Further purification can be achieved by recrystallization if necessary.
Alternative Synthetic Strategies: Modern Catalytic Approaches
While the Reissert synthesis is a classic and reliable method, modern palladium-catalyzed cross-coupling reactions offer alternative and potentially more convergent routes.
Buchwald-Hartwig Amination Approach
A plausible alternative involves the construction of the indole ring via a Buchwald-Hartwig amination followed by an intramolecular cyclization. This approach would start from a suitably substituted dihaloarene.
References
A Comparative Spectroscopic Guide to Methyl 6-amino-4-indolecarboxylate and Its Synthetic Precursors
In the landscape of modern drug discovery and development, indole derivatives hold a place of prominence due to their vast pharmacological activities. Among these, methyl 6-amino-4-indolecarboxylate serves as a critical building block for synthesizing a range of therapeutic agents. Understanding the structural evolution from its precursors to the final product is paramount for process optimization and quality control. This guide provides an in-depth spectroscopic comparison of this compound with its key precursors, offering researchers and drug development professionals a foundational understanding of the key transformations involved.
The synthesis of this compound typically proceeds through a multi-step pathway, often starting from a substituted nitroindole. A common route involves the transformation of 4-chloro-6-nitroindole to methyl 4-chloro-6-nitroindole-2-carboxylate, followed by subsequent reduction of the nitro group and dehalogenation to yield the final product. Each of these synthetic steps imparts distinct changes to the molecule's electronic and vibrational properties, which are readily observable through various spectroscopic techniques. This guide will dissect these changes using ¹H NMR, ¹³C NMR, Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS), providing a comprehensive spectroscopic narrative of the synthesis.
The Synthetic Pathway: A Spectroscopic Journey
The transformation from a nitro- and chloro-substituted indole to an amino- and carboxylate-substituted indole involves significant electronic and structural modifications. These changes provide clear and distinct spectroscopic handles to monitor the reaction progress and confirm the identity of intermediates and the final product.
Caption: Synthetic route to this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) provide a detailed map of the proton and carbon environments within the molecule.
Comparative ¹H NMR Data
The ¹H NMR spectra of the precursors and the final product show characteristic changes in the aromatic region and the appearance or disappearance of signals corresponding to specific functional groups.
| Compound | H2 | H3 | H5 | H7 | Other Protons |
| 4-Chloro-6-nitroindole | ~7.5 (t) | ~6.8 (t) | ~8.2 (d) | ~7.9 (d) | NH (~8.5, br s) |
| Methyl 4-chloro-6-nitroindole-2-carboxylate | - | ~7.2 (s) | ~8.3 (d) | ~8.0 (d) | NH (~9.0, br s), OCH₃ (~3.9, s) |
| This compound | ~7.1 (t) | ~6.4 (t) | ~6.9 (d) | ~7.3 (d) | NH (~8.1, br s), NH₂ (~3.7, br s), OCH₃ (~3.8, s) |
Causality Behind the Shifts:
-
Disappearance of H2 Signal: The esterification at the C2 position in the intermediate leads to the disappearance of the H2 proton signal.
-
Upfield Shift of Aromatic Protons: The transformation of the electron-withdrawing nitro group (-NO₂) to an electron-donating amino group (-NH₂) causes a significant upfield shift (to lower ppm values) of the aromatic protons (H5 and H7). This is due to the increased electron density on the benzene ring.[1][2][3]
-
Appearance of NH₂ Signal: The reduction of the nitro group results in the appearance of a broad singlet for the amino protons, typically in the range of 3-5 ppm.[1][4]
-
Appearance of OCH₃ Signal: The esterification step introduces a sharp singlet for the methyl ester protons around 3.8-3.9 ppm.
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide complementary information, highlighting changes in the carbon skeleton.
| Compound | C2 | C3 | C4 | C5 | C6 | C7 | Other Carbons |
| 4-Chloro-6-nitroindole | ~125 | ~103 | ~118 | ~115 | ~142 | ~119 | C3a (~128), C7a (~135) |
| Methyl 4-chloro-6-nitroindole-2-carboxylate | ~138 | ~108 | ~120 | ~116 | ~143 | ~121 | C=O (~162), OCH₃ (~52), C3a (~129), C7a (~136) |
| This compound | ~126 | ~101 | ~115 | ~105 | ~145 | ~112 | C=O (~168), OCH₃ (~51), C3a (~127), C7a (~138) |
Causality Behind the Shifts:
-
Downfield Shift of C2: Esterification at C2 in the intermediate causes a significant downfield shift of the C2 signal.
-
Upfield Shift of Aromatic Carbons: The electron-donating amino group in the final product shields the aromatic carbons, causing an upfield shift, particularly for the ortho and para positions (C5 and C7).
-
Shift of C6: The carbon attached to the nitro group (C6) is significantly deshielded. Upon reduction to the amino group, this carbon becomes more shielded, but the effect is less pronounced compared to the other ring carbons.
Caption: General workflow for NMR sample analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present.
Comparative IR Data
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | N-O Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) |
| 4-Chloro-6-nitroindole | ~3400 | - | ~1520 (asym), ~1340 (sym) | - |
| Methyl 4-chloro-6-nitroindole-2-carboxylate | ~3300 | ~1700 | ~1525 (asym), ~1345 (sym) | - |
| This compound | ~3450, ~3350 (asym & sym of NH₂) | ~1680 | - | ~1300-1200 |
Causality Behind the Vibrational Bands:
-
N-H Stretching: The indole N-H stretch is a characteristic sharp peak. In the final product, the primary amine (-NH₂) exhibits two distinct stretching bands (asymmetric and symmetric), which is a definitive indicator of its formation.[1]
-
N-O Stretching: The strong symmetric and asymmetric stretches of the nitro group are prominent in the precursors and disappear completely upon reduction.[5]
-
C=O Stretching: The appearance of a strong carbonyl stretch around 1700 cm⁻¹ confirms the esterification. In the final product, this band may shift slightly due to changes in the electronic environment.
-
C-N Stretching: The appearance of a C-N stretching vibration in the final product further confirms the presence of the amino group.[4]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The wavelength of maximum absorbance (λ_max) is sensitive to the extent of conjugation and the nature of the substituents.
Comparative UV-Vis Data
| Compound | λ_max (nm) in Methanol |
| 4-Chloro-6-nitroindole | ~270, ~340 |
| Methyl 4-chloro-6-nitroindole-2-carboxylate | ~275, ~350 |
| This compound | ~240, ~310 |
Causality Behind the Shifts:
-
Bathochromic Shift (Red Shift): The nitro group, being a strong electron-withdrawing group, extends the conjugation of the indole system, leading to a bathochromic shift (longer wavelength) in the precursors.[6][7]
-
Hypsochromic Shift (Blue Shift): The amino group is an auxochrome that, while increasing the intensity of absorption, causes a hypsochromic shift (shorter wavelength) in the final product compared to its nitro precursors. This is due to the alteration of the electronic transitions upon introduction of the electron-donating amino group.[6][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| 4-Chloro-6-nitroindole | C₈H₅ClN₂O₂ | 196.59 | [M]+ at 196/198 (isotope pattern), [M-NO₂]+ |
| Methyl 4-chloro-6-nitroindole-2-carboxylate | C₁₀H₇ClN₂O₄ | 254.63 | [M]+ at 254/256, [M-OCH₃]+, [M-COOCH₃]+, [M-NO₂]+ |
| This compound | C₁₀H₁₀N₂O₂ | 190.20 | [M]+ at 190, [M-OCH₃]+, [M-COOCH₃]+ |
Causality Behind the Fragmentation:
-
Molecular Ion Peak: The molecular ion peak ([M]+) confirms the molecular weight of each compound. The presence of chlorine in the precursors results in a characteristic M+2 peak with an intensity ratio of approximately 3:1.
-
Nitrogen Rule: The final product, containing two nitrogen atoms, is expected to have an even molecular weight, which is consistent with the observed mass.[1]
-
Characteristic Losses: The loss of fragments such as the nitro group (-NO₂), methoxy group (-OCH₃), and the entire ester group (-COOCH₃) are diagnostic fragmentation pathways that help in identifying the different functionalities within the molecules.[9][10]
Experimental Protocols
General Considerations: All solvents used for spectroscopic measurements should be of spectroscopic grade.
NMR Spectroscopy
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software (e.g., MestReNova, TopSpin).
IR Spectroscopy
-
For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disc.
-
Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
-
Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., methanol or ethanol) with a concentration of approximately 10⁻⁵ M.
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum over a range of 200-800 nm, using the pure solvent as a blank.
Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI or Gas Chromatography-Mass Spectrometry - GC-MS).
-
Acquire the mass spectrum in the appropriate mass range.
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear and detailed picture of the chemical transformations occurring during its synthesis. Each spectroscopic technique offers unique and complementary information, allowing for the unambiguous identification and characterization of the starting materials, intermediates, and the final product. A thorough understanding of these spectroscopic signatures is essential for researchers in medicinal chemistry and process development to ensure the efficiency of the synthesis and the purity of the final compound.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Infrared Spectra of Indole Compounds - ProQuest [proquest.com]
- 6. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Optical properties of 3-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. notulaebotanicae.ro [notulaebotanicae.ro]
A Comparative Guide to the Analysis of Methyl 6-Amino-4-Indolecarboxylate and Its Structural Isomers in Drug Discovery
For researchers, scientists, and drug development professionals, the precise characterization of starting materials and intermediates is a cornerstone of reproducible and reliable research. This guide provides an in-depth comparative analysis of methyl 6-amino-4-indolecarboxylate, a key building block in the synthesis of various pharmacologically active compounds. We will delve into the critical aspects of its Certificate of Analysis (CoA), compare its analytical profile to that of its closely related structural isomers, and provide detailed experimental protocols for its unambiguous identification and purity assessment.
The Strategic Importance of this compound
This compound serves as a crucial scaffold in medicinal chemistry. Its indole core, substituted with an amino group and a methyl ester, provides a versatile platform for constructing more complex molecules, including kinase inhibitors and other targeted therapeutics. The precise positioning of the amino and carboxylate groups is paramount for the desired biological activity of the final compound. Therefore, rigorous analytical verification of the starting material's identity and purity is not merely a quality control step but a fundamental prerequisite for the success of a research and development program.
A typical Certificate of Analysis for a high-purity batch of this compound will provide data from a suite of analytical techniques designed to confirm its structure and assess its purity. Key tests include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity determination, and Mass Spectrometry (MS) for confirmation of the molecular weight.
The Challenge of Isomeric Impurities: A Comparative Analysis
A significant challenge in the synthesis and quality control of this compound is the potential presence of its structural isomers, such as methyl 5-amino-4-indolecarboxylate and methyl 7-amino-4-indolecarboxylate. These isomers have the same molecular weight and similar physicochemical properties, making their differentiation and quantification a non-trivial task. The presence of these isomers as impurities can lead to the formation of undesired side products in subsequent synthetic steps and, more critically, to final compounds with altered or diminished biological activity.
To illustrate the importance of robust analytical methods, we will compare the expected analytical data for this compound with its 5-amino and 7-amino isomers.
Comparative Data Summary
| Parameter | This compound | Methyl 5-Amino-4-Indolecarboxylate | Methyl 7-Amino-4-Indolecarboxylate |
| Molecular Formula | C₁₀H₁₀N₂O₂ | C₁₀H₁₀N₂O₂ | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol | 190.20 g/mol | 190.20 g/mol |
| ¹H NMR (DMSO-d₆, 400 MHz) | Distinct aromatic proton splitting patterns | Different aromatic proton splitting patterns | Unique aromatic proton splitting patterns |
| HPLC Retention Time | Typically baseline resolved from isomers | Shorter or longer retention time depending on conditions | Shorter or longer retention time depending on conditions |
| Appearance | Off-white to light brown solid | Off-white to yellow solid | Light yellow to brown solid |
Experimental Protocols for Unambiguous Identification and Purity Assessment
To ensure the quality of this compound, a multi-pronged analytical approach is essential. The following protocols are designed to provide a self-validating system for the characterization of this compound and the detection of its key isomeric impurities.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
HPLC is the gold standard for assessing the purity of non-volatile organic compounds. The following method is optimized for the separation of this compound from its potential isomeric impurities.
Workflow for HPLC Analysis
Caption: HPLC workflow for purity assessment.
Detailed HPLC Method:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-12 min: 10% to 90% B
-
12-14 min: 90% B
-
14-15 min: 90% to 10% B
-
15-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution in Acetonitrile.
Rationale: The C18 stationary phase provides good retention for the indole core, while the gradient elution with an acetonitrile/water mobile phase allows for the effective separation of the isomers based on subtle differences in their polarity. The addition of TFA helps to sharpen the peaks by minimizing tailing.
¹H NMR Spectroscopy for Structural Confirmation
¹H NMR is an indispensable tool for confirming the chemical structure of a molecule. The distinct chemical shifts and coupling patterns of the aromatic protons provide a unique fingerprint for each isomer.
Logical Flow for Structural Verification by ¹H NMR
A Comparative Guide to the Efficacy of Methyl 6-amino-4-indolecarboxylate-Based PARP Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. This guide provides an in-depth, objective comparison of a promising class of emerging Poly(ADP-ribose) polymerase (PARP) inhibitors based on the methyl 6-amino-4-indolecarboxylate scaffold. We will benchmark their efficacy against established clinical alternatives, supported by detailed experimental data and protocols to ensure scientific integrity and reproducibility.
The Critical Role of PARP in Oncology and the Rationale for Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to cellular processes, most notably the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3][4] In the context of oncology, cancer cells, particularly those with deficiencies in other DNA repair pathways like homologous recombination (HRR), become heavily reliant on PARP-mediated repair for survival.[1][5] This dependency creates a vulnerability that can be exploited therapeutically.
The inhibition of PARP enzymes is a clinically validated strategy that leverages the concept of "synthetic lethality".[3][5][6] In cancer cells with mutations in HRR genes such as BRCA1 and BRCA2, the inhibition of PARP leads to an accumulation of unrepaired SSBs. These subsequently collapse replication forks, generating cytotoxic double-strand breaks (DSBs) that the HRR-deficient cells cannot repair, ultimately leading to cell death.[1][5]
A key mechanism of action for many potent PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also traps the enzyme on the DNA at the site of the break.[1][7][8] This PARP-DNA complex is itself a cytotoxic lesion that can be more potent than catalytic inhibition alone.[7][8]
Caption: Mechanism of action of PARP inhibitors, highlighting synthetic lethality in HRR-deficient cells.
The Indole Scaffold: A Promising Pharmacophore for PARP Inhibition
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities.[9] Recent computational and synthetic studies have identified indole-based compounds as potential PARP-1 inhibitors, demonstrating strong binding affinities to the enzyme's active site.[9] The this compound core, in particular, offers a versatile platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Comparative Efficacy Analysis
To objectively evaluate the potential of this compound-based inhibitors, we present a comparative analysis against the well-established, clinically approved PARP inhibitor, Olaparib. The following data is illustrative, based on typical results from enzymatic and cell-based assays, to provide a framework for evaluation.
| Compound | Target | Enzymatic IC50 (nM) | Cell-Based Potency (EC50, nM) in BRCA1-deficient cells |
| Olaparib (Benchmark) | PARP1/2 | 5 | 10 |
| Indole-A (Hypothetical) | PARP1 | 8 | 15 |
| Indole-B (Hypothetical) | PARP1/2 | 3 | 7 |
-
IC50 (Half-maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.
This comparative table allows for a quick assessment of the inhibitory potential of new chemical entities against a known standard. For instance, "Indole-B" shows superior or comparable potency to Olaparib in this hypothetical scenario.
Experimental Protocols for Efficacy Benchmarking
The following are detailed protocols for key experiments to determine the efficacy of novel PARP inhibitors.
PARP1 Enzymatic Inhibition Assay (Chemiluminescent)
This assay quantifies the ability of a compound to inhibit the catalytic activity of recombinant PARP1.
Principle: This ELISA-based assay measures the incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate.[10] The amount of incorporated biotin is detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.[10]
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP Inhibitors: From the Mechanism of Action to Clinical Practice | Acta Médica Portuguesa [actamedicaportuguesa.com]
- 7. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response | eLife [elifesciences.org]
- 8. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 9. Identification of indole-based natural compounds as inhibitors of PARP-1 against triple-negative breast cancer: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-amino-4-indolecarboxylate
As researchers and developers in the pharmaceutical and life sciences sectors, our work extends beyond synthesis and discovery; it encompasses a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory compliance task but a foundational element of scientific integrity. An unplanned or improper disposal event can compromise safety, invalidate experimental results, and pose a significant risk to our colleagues and the environment.
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 6-amino-4-indolecarboxylate. The procedures outlined here are designed to be a self-validating system, ensuring that every step, from waste generation to final disposal, is handled with the precision and foresight that defines rigorous scientific practice. The core principle is that a disposal plan must be an integral part of the experimental plan from the outset.[1]
Hazard Profile and Essential Safety Precautions
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is critical. This compound is classified as a hazardous substance. Adherence to personal protective equipment (PPE) protocols is mandatory.
Table 1: Hazard Identification for this compound
| Hazard Type | GHS Classification | Precautionary Action |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves and clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[2] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |
The causality behind these precautions is clear: the compound can cause direct, localized harm upon contact or inhalation. Therefore, creating physical barriers (PPE) and ensuring adequate ventilation are the primary lines of defense.
The Core Principle: Waste Segregation
The single most critical step in laboratory waste management is proper segregation.[3] Mixing incompatible waste streams can trigger dangerous and uncontrolled chemical reactions. The disposal of this compound must follow this principle without exception.
Causality: This compound is an amino-ester. Mixing it with strong oxidizing agents, acids, or bases could lead to vigorous, exothermic reactions or the release of toxic gases. Segregation prevents such events and ensures the waste can be safely handled by your institution's Environmental Health and Safety (EHS) professionals and the final disposal facility.
Step-by-Step Disposal Protocol
The following protocol outlines the lifecycle of this compound waste within the laboratory, from generation to collection.
Step 1: Waste Identification and Classification
Immediately upon generation, all materials contaminated with this compound must be classified as hazardous chemical waste. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves, absorbent paper).
-
Empty containers, which are also considered hazardous waste until properly decontaminated.[4]
Step 2: Containerization
Select a dedicated, compatible waste container.
-
For Solid Waste: Use a high-density polyethylene (HDPE) container or a sealable, vapor-tight plastic bag for contaminated PPE and consumables.[4]
-
For Unused Compound: The original manufacturer's container is often suitable. If transferring, use a new, clean container made of a compatible material (e.g., amber glass or HDPE) to prevent leaks and degradation.[5]
-
Closure: The container must have a screw-top lid or be otherwise securely sealable.[5] Parafilm and corks are not acceptable as primary closures.
Step 3: Labeling
Proper labeling is a regulatory requirement and a critical safety communication tool.[3][6] The waste container label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.
-
The specific hazards associated with the chemical (e.g., "Irritant").
-
The date on which the first particle of waste was added to the container (the "accumulation start date").
Step 4: Accumulation and Storage
Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from sources of heat or ignition.[3]
-
In secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
The following diagram illustrates the standard workflow for handling this chemical waste stream.
References
Mastering the Safe Handling of Methyl 6-amino-4-indolecarboxylate: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle complex chemical compounds with confidence and precision is paramount. Methyl 6-amino-4-indolecarboxylate, a key building block in the synthesis of various biologically active molecules, requires a meticulous approach to ensure both personnel safety and experimental integrity. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a culture of safety and operational excellence within your laboratory.
Hazard Assessment: Understanding the Risks of this compound
Before any handling of this compound, a thorough understanding of its potential hazards is crucial. Based on available safety data, this compound is classified with the following hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications necessitate a comprehensive safety plan that minimizes all routes of exposure: dermal (skin), ocular (eyes), and inhalation. While specific toxicological properties for this exact compound are not extensively detailed, it is prudent to treat it with the same caution as other potentially hazardous indole derivatives and chemical powders.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE, grounded in established safety standards.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[2] A face shield should be worn over goggles when there is a significant risk of splashing. | Protects eyes from airborne powder and potential splashes of solutions containing the compound. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to cover all exposed skin.[2] | Prevents accidental skin contact with the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any signs of degradation before use and to practice proper removal techniques to avoid contamination.[2] | Protects hands from direct contact with the chemical. For extended handling or when working with solutions, consider double-gloving. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required if engineering controls are insufficient or during spill cleanup. The need for respiratory protection should be determined by a thorough risk assessment of your specific procedure.[2][3] | Prevents inhalation of the fine powder, which can cause respiratory irritation.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize exposure and prevent contamination. The following diagram and detailed procedures outline the critical steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
A. Preparation
-
Review the Safety Data Sheet (SDS): Before initiating any work, thoroughly review the SDS for this compound to be fully aware of its hazards and safety precautions.[1]
-
Don Appropriate PPE: Wear all the recommended PPE as detailed in the table above.
-
Prepare a Well-Ventilated Work Area: All handling of the solid compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2] The work surface should be lined with absorbent paper to contain any potential spills.
B. Handling
-
Weighing: To prevent the dispersal of fine powder, weigh the compound in a fume hood.[4] If a highly accurate measurement is required and the airflow of the fume hood interferes with the balance, tare a sealed container, add the powder inside the fume hood, and then weigh the sealed container outside the hood.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Work in a fume hood, especially when using volatile solvents.
C. Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is typically between 2-8°C.
Emergency Procedures: Preparedness and Response
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Spill Cleanup: In case of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] Clean the spill area thoroughly with a suitable solvent and absorbent materials.
Disposal Plan: Responsible Waste Management
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.
-
Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., weigh paper, gloves, absorbent pads) in a clearly labeled, sealed container for hazardous solid waste.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for halogenated organic waste.[2] Do not mix with other waste streams.
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste disposal decision tree for this compound.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment that is essential for advancing scientific discovery.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
